Octadecyl-Ammonium Bromide
Description
Contextualization as a Cationic Surfactant and Quaternary Ammonium (B1175870) Salt in Contemporary Chemistry
Octadecyl-ammonium bromide is classified as a quaternary ammonium salt, characterized by a central nitrogen atom bonded to four alkyl groups, one of which is the long octadecyl chain. nbinno.comcymitquimica.comcymitquimica.com This structure imparts a permanent positive charge to the molecule, making it a cationic surfactant. keruichemical.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. The amphiphilic nature of this compound, possessing both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) nonpolar tail, is central to its function. cymitquimica.comcymitquimica.com
In aqueous solutions, these molecules self-assemble into structures called micelles above a certain concentration known as the critical micelle concentration (CMC). acs.orgresearchgate.netresearchgate.net This behavior is fundamental to its applications, as micelles can encapsulate hydrophobic substances, enhancing their solubility in water. The long octadecyl chain contributes to a low CMC, meaning it can form these structures at lower concentrations compared to surfactants with shorter chains. acs.org This efficiency makes it a valuable component in various chemical processes and formulations.
Overview of Key Research Areas and Academic Significance
The distinct properties of this compound have made it a subject of extensive academic and industrial research. Its significance spans several key areas:
Materials Science: It serves as a crucial component in the synthesis of nanomaterials and functional films. nbinno.com Researchers utilize it as a stabilizing agent for nanoparticles, preventing their aggregation in colloidal solutions, which is vital for creating stable dispersions in materials science and nanotechnology. chemimpex.com It is also employed in the production of modified clays (B1170129), enhancing the compatibility and dispersion of organic materials in aqueous systems. chemimpex.com
Nanotechnology: In the realm of nanotechnology, octadecyl-trimethylammonium bromide (a closely related compound) has been shown to be highly effective in stabilizing gold nanorods. acs.org Its longer carbon chain forms a more compact bilayer on the surface of nanorods, significantly enhancing their stability compared to surfactants with shorter chains. acs.org This stability is crucial for the development of sensitive visual detection platforms and other optical sensing applications. acs.org
Biotechnology: The compound's ability to interact with biological molecules and its antimicrobial properties have opened avenues in biotechnology. It is explored for its potential in developing antimicrobial coatings to prevent microbial growth on surfaces in various settings. chemimpex.com
Chemical Synthesis: As a phase transfer catalyst, this compound facilitates reactions between substances that are in different phases (e.g., an organic liquid and an aqueous solution). nbinno.comchemimpex.com This enhances reaction efficiency and is a critical tool in organic synthesis.
The ongoing research into this compound and its derivatives continues to uncover new applications and refine existing ones, underscoring its importance in the advancement of chemical sciences.
Physicochemical Properties of this compound
The utility of this compound in various research fields is intrinsically linked to its distinct physicochemical properties. These properties are a direct consequence of its molecular structure, which features a long C18 alkyl chain and a charged ammonium head group.
| Property | Value |
| Molecular Formula | C18H40BrN nih.govnih.gov |
| Molecular Weight | 350.4 g/mol nih.govnih.gov |
| Appearance | White to off-white solid/powder nbinno.comchemimpex.com |
| Melting Point | Approximately 250 °C nbinno.comchemimpex.com |
| Solubility | Soluble in polar organic solvents, insoluble in water nbinno.comcymitquimica.com |
| Critical Micelle Concentration (CMC) | Varies with conditions, but generally low due to the long alkyl chain. acs.orgacs.org For instance, one study reported a CMC of approximately 0.3 mM at 298 K. acs.org |
This table is interactive. Click on the headers to sort the data.
The long hydrophobic octadecyl chain is a defining feature, leading to very low water solubility but good solubility in less polar organic solvents. nbinno.comcymitquimica.com This hydrophobicity also drives the molecule's strong tendency to adsorb at interfaces and to self-assemble into micelles in aqueous solutions. acs.org
The presence of the ammonium bromide head group makes it a cationic surfactant. This charged group is responsible for its interaction with anionic species and surfaces. The surface tension of aqueous solutions of this compound decreases significantly with increasing concentration up to the CMC, after which it remains relatively constant. acs.orgacs.org Studies have shown that an increase in the surfactant concentration leads to an increase in the density, viscosity, and speed of sound of the aqueous solutions. acs.org
The critical micelle concentration (CMC) is a key parameter for any surfactant. For this compound, the CMC is notably low compared to its shorter-chain homologues. acs.org This is because the greater hydrophobicity of the C18 chain provides a stronger driving force for the molecules to escape the aqueous environment by forming micelles. The CMC can be influenced by factors such as temperature and the presence of electrolytes. researchgate.netresearchgate.net For example, the addition of salts to the solution can further lower the CMC by screening the electrostatic repulsion between the charged head groups in the micelles. researchgate.net
Properties
CAS No. |
68810-17-3 |
|---|---|
Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
octadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H |
InChI Key |
YHIXOVNFGQWPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Octadecyl Ammonium Bromide and Its Derivatives
Direct Synthesis Approaches for Octadecyl-Ammonium Bromide
The direct synthesis of simple quaternary ammonium (B1175870) salts such as octadecylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide or the reaction of a primary amine with a source of bromide. A common and straightforward method is the reaction of octadecylamine (B50001) with hydrobromic acid. This acid-base reaction leads to the formation of the ammonium salt.
Another widely used approach is the Menshutkin reaction, which involves the alkylation of a tertiary amine. For instance, a tertiary amine can be reacted with octadecyl bromide. However, for the primary salt octadecylammonium bromide, the synthesis more commonly starts from octadecylamine.
A representative synthesis involves dissolving octadecylamine in a suitable solvent, followed by the slow addition of hydrobromic acid, often under controlled temperature conditions. The product can then be isolated by precipitation and purified through recrystallization. researchgate.net This method is scalable and provides a high yield of the desired salt.
Table 1: General Parameters for Direct Synthesis of Octadecylammonium Bromide
| Reactant 1 | Reactant 2 | Reaction Type | General Conditions |
| Octadecylamine | Hydrobromic Acid | Acid-Base Neutralization | Reaction in a suitable solvent (e.g., ethanol), followed by cooling to induce precipitation. |
| Octadecylamine | Alkyl Bromide (e.g., Methyl Bromide) | Alkylation (leading to derivatives) | Typically requires heat and pressure, depending on the alkylating agent. |
| Trioctadecylamine | Hydrogen Bromide | Protonation | Reaction in an organic solvent. |
Esterification Reactions in the Synthesis of Functionalized this compound Derivatives
Esterification is a fundamental organic reaction used to form an ester from an alcohol and a carboxylic acid or its derivative. utexas.eduoperachem.com This process is crucial for creating functionalized derivatives of octadecylammonium bromide, particularly for introducing new chemical moieties that impart specific properties, such as the ability to initiate polymerization. The reaction typically involves a hydroxyl-functionalized quaternary ammonium salt reacting with an acyl halide or a carboxylic acid under acidic conditions. libretexts.orgorganic-chemistry.org The high reactivity of acyl halides makes them particularly effective for these transformations, often proceeding at room temperature in the presence of a base to neutralize the resulting hydrohalic acid. operachem.com
Synthesis of [2-(2-bromo-2-methyl-propionyloxy)-ethyl]dimethyle Octadecyl Ammonium Bromide (OCTANBriBBr)
This complex derivative is a specialized initiator for Atom Transfer Radical Polymerization (ATRP). acs.org Its synthesis is a multi-step process designed to combine the long alkyl chain of the octadecyl group with a bromine-containing ATRP initiator group.
The synthesis can be logically constructed in two main stages:
Quaternization: N,N-dimethylethanolamine is reacted with octadecyl bromide. In this step, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the octadecyl bromide, forming the quaternary ammonium salt, [2-(hydroxy)-ethyl]dimethyl octadecyl ammonium bromide. This reaction introduces the necessary hydroxyl group for the subsequent esterification.
Esterification: The hydroxyl group of the previously formed salt is then esterified using 2-bromo-2-methylpropionyl bromide. nih.gov This highly reactive acyl bromide readily reacts with the alcohol to form the final ester product, OCTANBriBBr, with the release of hydrogen bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr produced.
This synthetic approach yields a molecule with a hydrophilic ammonium head group, a long hydrophobic octadecyl tail, and a reactive terminal group capable of initiating controlled polymerization reactions.
Table 2: Synthetic Scheme for OCTANBriBBr
| Step | Reactant A | Reactant B | Product | Reaction Type |
| 1 | N,N-Dimethylethanolamine | Octadecyl Bromide | [2-(hydroxy)-ethyl]dimethyl Octadecyl Ammonium Bromide | Quaternization (Alkylation) |
| 2 | [2-(hydroxy)-ethyl]dimethyl Octadecyl Ammonium Bromide | 2-Bromo-2-methylpropionyl bromide | [2-(2-bromo-2-methyl-propionyloxy)-ethyl]dimethyle Octadecyl Ammonium Bromide (OCTANBriBBr) | Esterification |
Incorporation into Hybrid Organic-Inorganic Systems
Organic-inorganic hybrid materials combine the distinct properties of organic components (e.g., solubility, flexibility) with those of inorganic materials (e.g., thermal stability, catalytic activity). mdpi.comfrontiersin.org Quaternary ammonium salts like octadecylammonium bromide are frequently used as the organic component, acting as structure-directing agents, charge-balancing cations, or phase-transfer agents. exlibrisgroup.com
Synthesis of Polyoxometalate-Quaternary Ammonium Hybrid Catalysts
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters with remarkable catalytic properties. frontiersin.org However, many simple POMs are soluble in water but not in organic solvents, limiting their application in organic synthesis. To overcome this, they can be combined with large, lipophilic organic cations such as octadecylammonium.
The synthesis of these hybrid catalysts is generally achieved through a straightforward metathesis or ion-exchange reaction in an aqueous solution. researchgate.net A water-soluble salt of a POM anion (e.g., a Keggin-type polyanion like [PW₁₂O₄₀]³⁻) is mixed with a solution of octadecylammonium bromide. The electrostatic interaction between the large inorganic anion and the large organic cation leads to the formation of a water-insoluble hybrid salt that precipitates from the solution. This solid hybrid material can be easily separated and used as a heterogeneous catalyst in various organic reactions. mdpi.com
Table 3: Components for Polyoxometalate-Quaternary Ammonium Hybrid Catalysts
| Organic Component | Inorganic Component (Example) | Driving Force | Resulting Hybrid |
| Octadecylammonium Bromide | Sodium Tungstosilicate (Na₄[SiW₁₂O₄₀]) | Ion Exchange | (C₁₈H₃₇NH₃)₄[SiW₁₂O₄₀] |
| Octadecylammonium Bromide | Phosphomolybdic Acid (H₃[PMo₁₂O₄₀]) | Ion Exchange/Precipitation | (C₁₈H₃₇NH₃)₃[PMo₁₂O₄₀] |
Sol-Gel Processing for this compound-Containing Composites
The sol-gel process is a versatile wet-chemical technique used to fabricate solid materials from small molecules. rsc.orgnih.gov It involves the conversion of a solution system (the "sol") into a solid-phase material (the "gel"). This method is widely employed to create oxide-based composites, and the inclusion of organic molecules like octadecylammonium bromide can modify the properties of the final material. rsc.orgacs.org
Synthesis of Diallylmethyl Alkyl Quaternary Ammonium Bromide-Zinc Oxide Sols
Research has demonstrated the synthesis of zinc oxide (ZnO) sols containing various diallylmethyl alkyl quaternary ammonium bromides, including the octadecyl derivative. aminer.orgresearchgate.net These materials are of interest for applications such as antimicrobial coatings. researchgate.net
The synthesis is carried out via a sol-gel process using zinc acetate (B1210297) as the precursor for zinc oxide. researchgate.net In a typical procedure, zinc acetate and diallylmethyl octadecyl ammonium bromide are dissolved in a solvent, commonly an alcohol. The system undergoes hydrolysis and condensation reactions, which are the core of the sol-gel process, to form a stable colloidal suspension of zinc oxide nanoparticles. The quaternary ammonium compound acts as a stabilizing agent, preventing the aggregation of the ZnO nanoparticles and becoming incorporated into the resulting sol. The length of the alkyl chain on the ammonium salt has been shown to influence the stability and properties of the final ZnO sol. researchgate.net
Table 4: Precursors for Diallylmethyl Octadecyl Ammonium Bromide-Zinc Oxide Sols
| Inorganic Precursor | Organic Stabilizer | Solvent | Process | Application |
| Zinc Acetate | Diallylmethyl Octadecyl Ammonium Bromide | Ethanol/Water | Sol-Gel (Hydrolysis & Condensation) | Antimicrobial and UV-resistant coatings |
Synthesis of this compound Based Gemini (B1671429) Surfactants
Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups, linked by a spacer group. jst.go.jppreprints.org Those based on this compound exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts. jst.go.jp The synthesis of these compounds, specifically alkanediyl-α,ω-bis(dialkyloctadecylammonium bromides), is typically achieved through a quaternization reaction.
The primary synthetic route involves the reaction of a tertiary amine, N,N-dimethyloctadecylamine, with an α,ω-dihaloalkane which serves as the spacer. The N,N-dimethyloctadecylamine precursor is itself synthesized from octadecylamine. The final step is the quaternization of two molecules of the tertiary amine with one molecule of a dibromoalkane, resulting in the formation of the dimeric structure. scielo.br This process yields gemini surfactants often denoted as 'm-s-m', where 'm' represents the number of carbon atoms in the alkyl tails (in this case, 18 for octadecyl) and 's' is the number of methylene (B1212753) units in the spacer chain. researchgate.net
For instance, the synthesis of alkanediyl-α,ω-bis(diethyloctadecylammonium bromides) involves reacting N,N-diethyloctadecylamine with α,ω-dibromoalkanes of varying lengths (s = 4, 6, 8, 10). researchgate.net This reaction creates a series of gemini surfactants where the spacer length is systematically varied. researchgate.net
Another variation involves incorporating heteroatoms into the spacer chain. A notable example is the synthesis of 3-oxa-1,5-pentane-bis(N-octadecyl-N,N-dimethylammonium bromide). nih.gov This is achieved by reacting N,N-dimethyloctadecylamine with 2,2'-oxybis(ethyl bromide). nih.gov The presence of the ether linkage in the spacer can influence the surfactant's properties, such as its solubility and interaction with other molecules. nih.gov
The table below summarizes the synthesis of representative this compound based gemini surfactants.
| Gemini Surfactant Name | Precursors | Spacer Type | Synthetic Method |
|---|---|---|---|
| Alkanediyl-α,ω-bis(dimethyloctadecylammonium bromide) (18-s-18) | N,N-dimethyloctadecylamine, α,ω-dibromoalkane | Flexible Alkyl Chain | Quaternization |
| Alkanediyl-α,ω-bis(diethyloctadecylammonium bromide) (18-s-18(Et)) | N,N-diethyloctadecylamine, α,ω-dibromoalkane | Flexible Alkyl Chain | Quaternization researchgate.net |
| 3-oxa-1,5-pentane-bis(N-octadecyl-N,N-dimethylammonium bromide) (18-O-18) | N,N-dimethyloctadecylamine, 2,2'-oxybis(ethyl bromide) | Flexible Ether Linkage | Quaternization nih.gov |
| Asymmetric Gemini Cationic Surfactant | N,N,N',N'-tetramethyl-1,6-hexanediamine, 1-bromooctadecane, 1-bromohexane | Asymmetric Alkyl Chains | Two-step Quaternization google.com |
Controlled Polymerization Initiation through this compound Derivatives
This compound derivatives have been ingeniously adapted to initiate controlled radical polymerization, a process that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. acs.orgresearchgate.net
Development of Atom Transfer Radical Polymerization (ATRP) Initiators
Atom Transfer Radical Polymerization (ATRP) is a powerful reversible-deactivation radical polymerization (RDRP) technique that relies on the reversible activation and deactivation of growing polymer chains, catalyzed by a transition metal complex. acs.orgrsc.org The process is initiated by an alkyl halide (R-X). sigmaaldrich.com To create ATRP initiators from this compound, a molecule must be engineered to contain both the quaternary ammonium bromide moiety and a suitable alkyl halide group, such as a 2-bromoisobutyryl group. acs.org
One strategy involves the synthesis of a polymerizable monomer that incorporates these features. This monomer can then be copolymerized with other monomers, such as octadecyl acrylate (B77674) (ODA), to create a copolymer that acts as a macroinitiator. google.com For example, copolymers like poly(octadecyl acrylate)-co-(acryloyloxyethyl butyl dimethyl ammonium bromide) are designed where one comonomer provides the long alkyl chain and the other provides the quaternary ammonium group and the initiating site for ATRP. google.com
Another approach is the creation of initiators for surface-initiated ATRP (SI-ATRP), where polymers are grown from a substrate to form polymer brushes. mdpi.com This involves functionalizing a surface with molecules that contain the ATRP initiating group. Derivatives of this compound can be designed to self-assemble or covalently attach to a surface, presenting the initiating alkyl halide to the reaction medium. For instance, an ATRP initiator can be combined with a quaternary ammonium adamantane (B196018) guest, which then binds to a surface modified with β-cyclodextrin hosts, forming a non-covalent, supramolecular initiator platform. acs.org While this example uses an adamantane group, the principle can be extended to long-chain alkyls like octadecyl.
The development of Activators Re-Generated by Electron Transfer (ARGET) ATRP allows for polymerization with significantly reduced catalyst concentrations, making the process more environmentally friendly and suitable for materials in biomedical applications. mdpi.comacs.org Initiators derived from this compound are compatible with these advanced ATRP techniques.
The table below presents examples of ATRP initiators derived from or used in conjunction with long-chain quaternary ammonium compounds.
| Initiator/Monomer Structure | Description | Polymerization Type | Monomers Polymerized |
|---|---|---|---|
| Poly(octadecyl acrylate)-co-(acryloyloxyethyl butyl dimethyl ammonium bromide) | Copolymer containing octadecyl chains and quaternary ammonium bromide initiator sites. google.com | ATRP | Used as a macroinitiator or dispersing agent. google.com |
| N-n-butyl-N,N-dimethyl-N-(2-methacryloyloxy)ethylammonium bromide (C4DMAEMA) | Quaternary ammonium bromide monomer copolymerized with an initiator-containing monomer (CPEM) to form initiator particles. researchgate.net | Emulsion Polymerization to form macroinitiators for SI-ATRP researchgate.net | Styrene (B11656), 2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA) researchgate.net |
| Adamantane-functionalized quaternary ammonium ATRP initiator (Ada-ATRP) | A host-guest complex system where a quaternary ammonium initiator binds non-covalently to a surface for polymerization. acs.org | Surface-Initiated ARGET-ATRP acs.org | MPC, SPMA, PEGMEMA, HEMA acs.org |
Molecular Structure, Conformation, and Intermolecular Interactions
Theoretical and Experimental Conformational Analysis
The conformation of the octadecyl-ammonium bromide molecule, which consists of a long hydrocarbon tail and a charged ammonium (B1175870) head group, is crucial for its packing in condensed phases.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been used to investigate the conformational stability of quaternary ammonium compounds. appliedmineralogy.commdpi.com These studies help in understanding the stable arrangements of the molecule's flexible alkyl chain and the interactions between the cationic head and the bromide anion. The initial geometries for these calculations are often optimized using molecular mechanics (MM) methods before being further refined with quantum chemical approaches like the B3LYP hybrid functional with a 6-31G(d) basis set. appliedmineralogy.com The stability of the crystal packing is influenced by a network of intermolecular interactions. royalsocietypublishing.org
Experimental techniques like single-crystal X-ray diffraction provide precise data on bond lengths, bond angles, and dihedral angles within the crystal structure. royalsocietypublishing.orgscispace.com However, studies on n-octadecylammonium bromide have sometimes revealed questionably long C-C bonds, a phenomenon also observed in the crystal structure of di-n-octadecylammonium bromide. scispace.com Such anomalies have prompted further investigations using various structural techniques to obtain more accurate structural parameters. scispace.com
Quantum chemical calculations are instrumental in determining the optimized molecular structure of compounds like this compound. appliedmineralogy.comampp.org For instance, DFT methods are employed to calculate various quantum chemical descriptors and to model the molecule's geometry. appliedmineralogy.com These computational approaches complement experimental data and provide insights into the electronic structure and reactivity of the molecule. mdpi.com
Analysis of Bond Distances, Angles, and Dihedral Angles
Cationic Structure and its Influence on Supramolecular Organization
The structure of the cation, specifically its size and any functional groups attached, plays a pivotal role in the supramolecular organization of this compound and related ionic liquid crystals. mdpi.comnih.gov
The size of the cation directly influences the lamellar spacing in ionic liquid crystals. mdpi.comunizar.es An increase in the size of the polar headgroup, for instance through the substitution of hydroxyethyl (B10761427) groups, can significantly affect the formation of different liquid crystalline phases. mdpi.com In a series of octadecyl ammonium bromides, increasing the number of hydroxyethyl groups on the ammonium head leads to a decrease in the lamellar d-spacing in the crystalline state. This suggests a larger tilt angle of the octadecyl chains with respect to the normal of the layer. mdpi.com
The following table displays the effect of hydroxyethyl group substitution on the lamellar spacing of octadecyl ammonium bromides in the crystal state:
| Number of Hydroxyethyl Groups | Lamellar d-spacing (Å) |
| 0 | 30.7 |
| 1 | 27.0 |
| 2 | 26.9 |
| 3 | 24.3 |
| Data sourced from a study on a series of synthesized octadecyl ammonium bromides. mdpi.com |
This trend indicates that as the headgroup becomes bulkier with the addition of hydroxyethyl groups, the packing of the alkyl chains becomes more tilted to accommodate the larger headgroup area.
Interdigitation Phenomena of Long Hydrophobic Chains
Interdigitation is a phenomenon observed in aggregated structures of surfactants where the long hydrophobic chains of molecules in opposing layers interpenetrate each other. This arrangement is particularly relevant for long-chain surfactants like this compound. The extent of interdigitation is influenced by factors such as the length of the alkyl chain and the nature of the head group. plos.orgup.ac.za
In the context of layered materials, close packing of long-chain surfactants can be facilitated by a single-layer interdigitated intercalation. In this configuration, the organic molecules are arranged with their polar heads oriented in opposite directions to minimize electrostatic repulsion between them. up.ac.za For gemini (B1671429) surfactants with long tails, evidence of interdigitation has been observed, contrasting with the greater conformational freedom seen in their short-tailed counterparts. plos.org
Structural Characterization of Surfactant Intercalation in Layered Materials
The intercalation of surfactants like this compound into layered materials, such as clays (B1170129), has been extensively studied to modify their surface properties from hydrophilic to organophilic. This modification is achieved through the exchange of inorganic cations in the clay's interlayer space with the organic surfactant cations. ui.ac.idappliedmineralogy.comui.ac.id The success and nature of this intercalation are characterized using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). ui.ac.idui.ac.idx-mol.com
XRD is particularly crucial for determining the basal spacing (d(001)), which is the distance between the layers of the material. An increase in the basal spacing upon surfactant treatment confirms the intercalation of the organic molecules into the interlayer galleries of the host material. ui.ac.idappliedmineralogy.com
Proposed Configurations within Montmorillonite (B579905) Interlayers based on Basal Spacings
The arrangement of this compound cations within the interlayers of montmorillonite, a common smectite clay, is inferred from the measured basal spacings. Different configurations, such as monolayers, bilayers, and paraffin-type arrangements, are proposed based on the extent of interlayer expansion. appliedmineralogy.comx-mol.comsci-hub.se
The concentration of the surfactant plays a critical role in the resulting configuration. At low concentrations, a lateral-monolayer arrangement is often observed. As the surfactant concentration increases, the arrangement can transition to a bilayer and then to a pseudotrimolecular layer. appliedmineralogy.com For instance, one study reported that with octadecyltrimethylammonium bromide (ODTMA), a lateral-monolayer was formed at 0.2 and 0.4 times the cation exchange capacity (CEC) of the montmorillonite. At 0.6 and 0.8 CEC, a bilayer arrangement was observed, and from 1.5 to 4.0 CEC, a pseudotrimolecular layer arrangement was reflected by a basal spacing higher than 20 Å. appliedmineralogy.com
The table below summarizes the proposed arrangements of octadecyltrimethylammonium (ODTMA+) within montmorillonite interlayers at different surfactant concentrations relative to the clay's cation exchange capacity (CEC), along with the corresponding basal spacings.
| Surfactant Concentration (relative to CEC) | Proposed Arrangement | Basal Spacing (d(001)) (Å) |
| 0.2 CEC | Lateral-monolayer | ~14.52 |
| 0.4 CEC | Lateral-monolayer | ~14.52 |
| 0.6 CEC | Lateral-bilayer | 17.71 - 18.23 |
| 0.8 CEC | Lateral-bilayer | 17.94 - 18.23 |
| 1.0 CEC | Bilayer | 19.03 - 19.72 |
| 1.5 CEC | Pseudotrimolecular layer | > 20 |
| 2.0 CEC | Bilayer to paraffin-type monomolecular | 21.38 |
| > 2.0 CEC | Paraffin-type arrangements | > 22 |
Note: The basal spacing values are approximate and can vary based on specific experimental conditions and the type of montmorillonite used. appliedmineralogy.comsci-hub.secambridge.org
These structural arrangements are crucial as they determine the final properties of the modified clay, influencing its application in areas such as the preparation of polymer nanocomposites and as sorbents for organic compounds. appliedmineralogy.comappliedmineralogy.com
Self Assembly and Aggregation Phenomena of Octadecyl Ammonium Bromide Systems
Micellization and Vesicle Formation
Octadecyl-trimethyl-ammonium bromide (C18TAB), a cationic surfactant, exhibits complex self-aggregation behavior in aqueous solutions, forming structures such as micelles and vesicles. nih.govacs.org The process of micellization, or the spontaneous formation of micelles, occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org For C18TAB, studies have revealed the interesting phenomenon of forming two distinct CMCs, suggesting a stepwise aggregation process. acs.org The first CMC corresponds to the formation of initial, smaller aggregates, while the second indicates the formation of larger, more developed micelles. acs.org This behavior has been investigated using various techniques, including conductometry, tensiometry, fluorimetry, and microcalorimetry. nih.govacs.org
The CMC of alkyltrimethylammonium bromides is influenced by factors such as temperature and the length of the alkyl chain. researchgate.netdntb.gov.ua The temperature dependence of the CMC for these surfactants is typically U-shaped, with a minimum value that shifts to higher temperatures as the alkyl chain length decreases. researchgate.netdntb.gov.ua
In addition to micelle formation, octadecyl-ammonium bromide derivatives can participate in the formation of vesicles. Vesicles are spherical bilayers that enclose an aqueous core. In aqueous mixtures with the double-chain surfactant dioctadecyldimethylammonium bromide (DODAB), C18TAB molecules can be incorporated into the vesicle bilayer. nih.gov At lower concentrations, C18TAB is solubilized by the existing DODAB vesicles. nih.gov However, as the proportion of C18TAB increases, the system transitions to forming mixed micelles, indicating a vesicle-to-micelle transition. nih.gov Fluorescence and dynamic light scattering (DLS) measurements have identified the formation of both vesicle and micelle structures in these mixed systems, with apparent hydrodynamic radii of approximately 500-800 nm for vesicles and 180 nm for micelles. nih.gov Furthermore, single-chain amphiphiles like N,N-dimethyl-N-octadecyl-N-(9,10-dihydro-9,10-dioxoanthracen-2-ylmethyl)ammonium bromide can form co-micellar aggregates when dispersed in water with other surfactants. rsc.orgrsc.org
Below is a table detailing the critical micelle concentration (CMC) of Octadecyl-trimethyl-ammonium bromide (C18TAB) at various temperatures, as determined by conductometry.
| Temperature (K) | CMC₁ (mmol/L) | CMC₂ (mmol/L) |
| 298 | 0.29 | 0.58 |
| 303 | 0.28 | 0.55 |
| 308 | 0.30 | 0.57 |
| 313 | 0.32 | 0.55 |
| 318 | 0.35 | 0.60 |
| Data sourced from physicochemical studies of C18TAB. acs.org |
Ordered Aggregate Formation in Aqueous Solutions
Beyond simple micelles and vesicles, this compound and its derivatives can form more complex, ordered aggregates in solution and in the solid state. The introduction of hydroxyl groups to the headgroup of long-chain quaternary ammonium (B1175870) surfactants, such as N,N-diethyl-N-(2-hydroxyethyl)-N-octadecylammonium bromide, significantly influences their aggregation behavior due to hydrogen bonding. nih.gov These hydrogen bonds promote surfactant aggregation in solution and affect the packing in the solid state. nih.gov
In the crystal state, an increase in the number of hydroxyl groups in the headgroup leads to a larger tilt angle of the surfactant's long alkyl chain relative to the layer normal. nih.gov Upon heating, these modified surfactants can form highly ordered thermotropic liquid crystalline phases. Specifically, derivatives with one or two hydroxyl groups (SHQ and DHQ) can form smectic T and smectic A phases, while a derivative with three hydroxyl groups (THQ) forms a less ordered smectic A phase. nih.gov The formation of these mesophases is attributed to the interplay between weakened electrostatic attractions and the thicker polar sublayers caused by the increased number of hydrogen bonds. nih.gov
Influence on Liquid Crystal Anchoring and Orientational Behavior
Surfactants like this compound can exert significant influence on the alignment of liquid crystals (LCs) at aqueous-LC interfaces. researchgate.netresearchgate.net The orientation of LC molecules at an interface can be either planar (parallel to the surface) or homeotropic (perpendicular to the surface). researchgate.net The introduction of certain surfactants into the aqueous phase can trigger an anchoring transition from a planar to a homeotropic alignment. researchgate.net
Classical surfactants, including alkyltrimethylammonium halides like C18TAB (with an alkyl chain length, n > 8), are known to induce a homeotropic orientation of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). researchgate.net The mechanism for this reorientation involves the self-assembly of the surfactant molecules at the LC-aqueous interface. The hydrophobic octadecyl tails of the surfactant molecules penetrate into the liquid crystal phase, causing the LC molecules to align perpendicularly to the interface to accommodate the surfactant tails. researchgate.netresearchgate.net This change in orientation is a result of the interactions between the LC molecules and the surfactant tails. researchgate.net The ability of this compound to control LC anchoring is utilized in the development of LC-based sensors. rsc.org
Formation of Self-Assembled Monolayers
Octadecyl-trimethyl-ammonium bromide (C18TAB) can spontaneously form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs) on suitable substrates like mica. nih.govacs.org The formation of these monolayers from an aqueous solution is a complex process that occurs even at concentrations below the surfactant's CMC. nih.govacs.org The growth kinetics of C18TAB SAMs on mica have been studied at various temperatures, revealing a multi-step mechanism. nih.govacs.org
The process consists of four distinct stages:
Deposition: Individual C18TAB molecules adsorb onto the bare mica substrate. nih.gov
Liquid Phase Growth: A disordered, two-dimensional liquid-like phase of surfactant molecules grows on the surface. nih.gov
Island Nucleation: Within the disordered liquid phase, ordered, two-dimensional solid-phase islands begin to nucleate. nih.gov
Solid Phase Growth: These ordered islands then grow until they coalesce, forming a complete monolayer. nih.gov
The growth mechanism is temperature-dependent. Below a critical temperature, the monolayer forms through this "islanding" mechanism, where ordered solid-phase islands coexist with a disordered dilute phase. nih.gov Above this critical temperature, no phase coexistence is observed; instead, the monolayer becomes progressively more ordered while remaining laterally homogeneous throughout the growth process. nih.gov This suggests the existence of a critical point in the two-dimensional phase diagram of the monolayer, offering a potential route to creating nearly defect-free monolayers by growing them above this critical temperature. nih.gov
The table below summarizes the activation energies for several processes involved in the growth of a C18TAB SAM on mica.
| Process | Activation Energy (kJ/mol) |
| Adsorption onto bare substrate | 20 |
| Adsorption into saturated liquid phase | 100 |
| Nucleation of islands | 0.3 |
| Data sourced from kinetic studies of C18TAB SAM growth. nih.govacs.org |
Rheological Behavior of Aqueous Solutions and Self-Assembled Structures
The rheological, or flow, properties of aqueous solutions containing this compound and related surfactants are closely linked to the self-assembled structures they form, such as wormlike micelles or other aggregates. These solutions can exhibit complex, non-Newtonian behavior, including viscoelasticity and shear-dependent viscosity. tandfonline.comacs.org
Dynamic-state rheological measurements are used to probe the viscoelastic properties of surfactant solutions. These measurements typically involve applying a small, oscillating shear stress and measuring the resulting strain to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. tandfonline.com
For gemini (B1671429) surfactants, which have two hydrophobic tails and two hydrophilic head groups linked by a spacer, the rheological behavior is highly dependent on molecular structure and concentration. tandfonline.com In a study of salt-free aqueous solutions of symmetric quaternary ammonium gemini surfactants, including dimethylene-1,2-bis (octadecyl ammonium bromide) (GS18-2-18), the viscoelastic moduli were investigated as a function of temperature and angular frequency. tandfonline.com It was observed that as temperature increases, both G' and G'' decrease. tandfonline.com As the angular frequency is increased, G' and G'' first increase and then level off, which is consistent with the theory of linear viscoelasticity for pseudoplastic fluids. tandfonline.com The network of entangled micelles in these systems gives them their viscoelastic properties. For some gemini surfactant systems, the addition of a salt can induce the formation of wormlike micelles, leading to a significant increase in viscosity and viscoelasticity. pku.edu.cn
Surfactant solutions, particularly those containing long, entangled wormlike micelles, often exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. tandfonline.comuc.edu This occurs because the shear flow aligns the micellar network, reducing its resistance to flow. researchgate.net
Interfacial Science and Adsorption Mechanisms
Interface Modification in Advanced Photovoltaic Devices
The performance and stability of inverted perovskite solar cells (PSCs) are critically dependent on the quality of the interfaces within the device. researchgate.net Octadecyl-ammonium bromide has emerged as a key molecule for engineering these interfaces to enhance device efficiency and longevity.
Research has demonstrated that this surface treatment can increase the PCE of inverted PSCs based on methylammonium (B1206745) lead iodide (MAPbI3)/phenyl-C61-butyric acid methyl ester (PCBM) to as high as 20.36%. researchgate.net Furthermore, the stability of the devices is markedly improved, with modified cells retaining 80% of their initial PCE after 384 hours in air, compared to 52% for unmodified cells. researchgate.net The long alkyl chains of the octadecyl-ammonium molecule also contribute to this enhanced stability. researchgate.net
Beyond defect passivation, the post-treatment of perovskite films with tetra-n-octadecyl ammonium (B1175870) bromide (TODB) also enhances the built-in electric field. researchgate.net This enhancement is attributed to the formation of an interfacial dipole layer at the perovskite surface, which facilitates more efficient charge extraction and transport. researchgate.netacs.org
Defect Passivation and Interface Engineering in Inverted Perovskite Solar Cells
Adsorption at Solid-Liquid Interfaces
The surfactant properties of this compound drive its adsorption at various solid-liquid interfaces, leading to surface modification and enabling its use in diverse applications.
In the context of quantum dots (QDs), surface modification is crucial for their performance and stability in thin-film applications. ntu.edu.sg Studies using quartz crystal microbalance with dissipation have investigated the adsorption of CdSe QDs onto surfaces modified with a Gemini (B1671429) surfactant, ethyl-bis(dimethyl octadecyl ammonium bromide). nih.govacs.org
The results indicate that coating a bare SiO2 sensor with the surfactant film increases the surface coverage of the adsorbed QDs compared to the uncoated sensor. nih.govacs.org This suggests that the this compound derivative provides a more favorable surface for QD adhesion. The adsorption process itself is described as a two-step mechanism: an initial fast adsorption of QDs onto the substrate, followed by a slower rearrangement of the nanoparticles on the surface. nih.govacs.org Interestingly, while the surfactant layer enhances the amount of adsorbed QDs, the rheological properties and the kinetics of adsorption appear to be primarily governed by the QDs themselves. nih.gov
This compound is widely used to modify the properties of clays (B1170129), such as sodium montmorillonite (B579905) (Na-MMT), transforming them from hydrophilic to organophilic materials. orientjchem.orgui.ac.id This transformation is achieved through an ion exchange mechanism where the inorganic cations (like Na+) present in the interlayer space of the clay are replaced by the organic octadecyl-ammonium cations. ui.ac.idappliedmineralogy.com
This intercalation of the long-chain alkylammonium cations not only changes the surface chemistry but also significantly increases the basal spacing (d-spacing) between the clay layers. ui.ac.idappliedmineralogy.com This expansion of the interlayer gallery makes the modified clay more compatible with organic polymers, facilitating the formation of polymer-clay nanocomposites with improved properties. orientjchem.org The success of this ion exchange is confirmed by techniques such as X-ray diffraction (XRD), which measures the increase in interlayer spacing, and Fourier-transform infrared spectroscopy (FTIR), which detects the presence of the alkyl groups of the surfactant within the clay structure. orientjchem.orgui.ac.id The extent of the d-spacing increase is dependent on the concentration of the this compound used during the modification process. appliedmineralogy.com For instance, at a concentration of 1.0 CEC (Cation Exchange Capacity), an expansion to 19.72 Å has been observed. appliedmineralogy.com
Adsorption of this compound onto Quantum Dot Films
Interactions with Corrosion Product Layers
In the context of corrosion, particularly in oil and gas production, the layers of corrosion products that form on metal surfaces play a crucial role. researchgate.net Certain corrosion inhibitors, including trimethyl n-octadecyl ammonium bromide, have been found to interact with these layers, enhancing their protective properties. ampp.orgonepetro.org
Stabilizing Effect on Ferrous Carbonate (FeCO3) By-product Layers
Interfacial Phenomena in Gelled Acid Systems
In reservoir stimulation, gelled acids are used to create conductive fractures, and their effectiveness depends on controlling the acid's reaction rate. The retardation mechanisms in these systems primarily focus on influencing the transfer of hydrogen ions (H+) to the rock surface. acs.org Cationic surfactants containing the octadecyl group are integral components in the formulation of some high-temperature gelled acids. acs.orgnih.gov
The primary mechanism by which ODAB contributes to the retarding effect of gelled acids is through the formation of an adsorption film on the carbonate surface. jept.de The adsorption of these surfactant molecules onto the metal or rock surface is a spontaneous process. jept.de Studies on the formation of condensed films of octadecyltrimethylammonium bromide (OTAB) show that it occurs through a process of nucleation and growth. nih.gov
This adsorbed layer acts as a physical barrier, inhibiting the transfer of hydrogen ions from the bulk acid solution to the reactive surface. acs.orgnih.gov The formation of this adherent film effectively reduces the access of corrosive species to the surface, thereby slowing the acid-rock reaction rate. jept.de This inhibition of ion transport is a key feature that allows the gelled acid to penetrate deeper into the formation before it is spent, leading to more effective stimulation. acs.org
Table 2: Mechanism of Hydrogen Ion Transfer Inhibition by ODAB Films This table outlines the step-by-step process by which this compound in a gelled acid system forms a protective film and inhibits the acid's reaction.
| Step | Description | Consequence |
| 1. Adsorption | The cationic headgroup of the ODAB molecule electrostatically attracts to the negatively charged sites on the carbonate or metal surface. | Molecules begin to accumulate at the solid-liquid interface. |
| 2. Film Formation | Through a nucleation and growth process, the adsorbed molecules organize into a condensed, adherent film, with the long octadecyl chains creating a hydrophobic layer. nih.gov | A physical barrier is established on the surface. jept.de |
| 3. Inhibition | The established film blocks the transport of hydrogen ions (H+) from the acid solution to the reactive surface. acs.orgnih.gov | The acid-rock reaction rate is significantly retarded. acs.org |
Applications in Advanced Materials and Systems
Polymer and Nanocomposite Engineering
The incorporation of octadecyl-ammonium bromide into polymer systems has led to the creation of materials with enhanced properties. It is primarily used to modify clay minerals, rendering them more compatible with organic polymer matrices.
Organomodified Montmorillonite (B579905) in Biodegradable Polymer Blends
This compound is instrumental in the development of biodegradable nanocomposites. It is used to organically modify montmorillonite (MMT) clay, a naturally occurring layered silicate (B1173343). orientjchem.orgexpresspolymlett.com This modification, achieved through a cation exchange process, replaces the inorganic cations in the MMT galleries with the organic octadecyl-ammonium cations. orientjchem.orgexpresspolymlett.com This process increases the interlayer spacing of the clay and changes its character from hydrophilic to organophilic, making it more compatible with biodegradable polymers like polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT). orientjchem.orgexpresspolymlett.com
The introduction of this organomodified MMT (OMMT) into PLA/PBAT blends via melt blending has been shown to improve the miscibility between the two polymers. orientjchem.orgexpresspolymlett.com The OMMT acts as a compatibilizer, reducing the interfacial tension between the immiscible polymer phases and promoting finer dispersion. orientjchem.org This leads to improved morphological and thermal properties of the resulting nanocomposite. orientjchem.org
Enhancement of Morphological and Thermal Properties of Polymer/Clay Nanocomposites
The use of this compound to create organomodified clays (B1170129) significantly enhances the morphological and thermal properties of various polymer nanocomposites. In PLA/PBAT blends, the addition of OMMT modified with this compound leads to improved surface morphology and an exfoliated distribution of the clay within the polymer matrix. orientjchem.org This fine dispersion of OMMT platelets creates a "labyrinth" effect, which hinders the permeability of oxygen and volatile degradation products, thereby increasing the thermal stability and the onset temperature of decomposition. orientjchem.org
Similarly, in polyamide 6 (PA6) nanocomposites, the incorporation of OMMT results in an increase in crystallinity and improved degradation properties. researchgate.net The uniform dispersion of the clay platelets within the PA6 matrix, forming an intercalated structure, is key to these enhancements. researchgate.net The thermal stability of polystyrene (PS) and poly(methyl methacrylate) (PMMA) has also been shown to increase with the addition of organoclay. tandfonline.com
| Polymer Matrix | Clay Modifier | Key Findings |
| PLA/PBAT | This compound | Improved surface morphology, exfoliated clay distribution, increased thermal stability. orientjchem.org |
| PA6 | Octadecylamine (B50001) modified MMT | Increased crystallinity, improved thermal degradation properties. researchgate.net |
| PS & PMMA | Vinylbenzyl ammonium (B1175870) salt intercalated MMT | Homogenous dispersion and exfoliation of clay, increased decomposition temperature. tandfonline.com |
Development of Nanofibrous Polymeric Matrices
This compound plays a role in the fabrication of nanofibrous polymeric matrices with enhanced properties. In one study, montmorillonite (MMT) was modified with trimethyl octadecyl ammonium bromide (TMOD) to create an organomodified MMT (OMMT). researchgate.netresearchgate.netnih.gov This OMMT was then incorporated into poly(lactic acid) (PLA) based nanofibrous composites via electrospinning. researchgate.netresearchgate.netnih.gov
The modification of MMT with TMOD via an ion-exchange reaction resulted in more homogenous fibrous structures. researchgate.netresearchgate.netnih.gov The incorporation of this OMMT, along with boron compounds, enhanced the thermal and mechanical stabilities of the PLA matrices. researchgate.netresearchgate.netnih.gov The resulting nanofibrous matrices exhibited improved structural integrity and have potential applications in areas like wound dressings due to their enhanced properties. researchgate.netnih.gov
Role in Organophilic Clay-Based Drilling Fluids for Shale Stability
In the oil and gas industry, this compound is utilized in the formulation of organophilic clay-based drilling fluids. These fluids are crucial for maintaining wellbore stability, especially in challenging shale formations. nih.govresearchgate.net Organoclays, created by modifying clays like montmorillonite with quaternary ammonium compounds such as this compound, are key additives in oil-based drilling fluids (OBDFs). nih.govacs.org
The organic modification makes the clay dispersible in the oil phase, enhancing the rheological properties and thermal stability of the drilling fluid. nih.gov This improved formulation helps to prevent issues like shale swelling and dispersion, which can lead to wellbore instability. researchgate.netgoogle.com The use of organophilic clays in drilling fluids leads to the formation of a thin, impermeable filter cake, which minimizes fluid invasion into the formation and reduces formation damage. researchgate.net The presence of these additives can significantly reduce shale dispersion and swelling. researchgate.net
Fabrication of Water-Resistant Nacre-like Polymer/Clay Composites
This compound derivatives are employed in the fabrication of high-performance, water-resistant polymer/clay nanocomposites that mimic the structure of nacre (mother-of-pearl). acs.orgnih.gov In this process, hydrophilic montmorillonite (MMT) clay is modified through a cation-exchange reaction with a hydrophobic surface-modifying agent that contains a quaternary ammonium group and a polymerizable group, such as a methacryloyl group, at opposite ends of a long alkyl chain. acs.org
This modification imparts both hydrophobicity and reactivity to the clay platelets. acs.org Subsequent in-situ polymerization of a monomer in the presence of the modified MMT leads to the self-alignment of the clay platelets into a layered, nacre-like structure. acs.org The polymer chains effectively bind the neighboring clay surfaces, resulting in a composite film with excellent mechanical strength and remarkable water resistance, maintaining its properties even after prolonged immersion in water. acs.orgnih.gov
Perovskite Materials Science
This compound has emerged as a key component in the synthesis of colloidal perovskite nanocrystals, a class of materials with significant potential for applications in optoelectronic devices like LEDs and solar cells. nih.gov Its role is primarily as a capping ligand that controls the size and stabilizes the nanocrystals.
In the synthesis of methylammonium (B1206745) lead bromide (MAPbBr3) perovskite quantum dots, this compound, along with other ligands, is used to produce colloidal nanocrystals with high emission quantum yields. nih.gov The long octadecyl chain of the ammonium bromide acts as a surface ligand, terminating the growth of the nanocrystals and ensuring their dispersibility in organic solvents. This method allows for the formation of stable perovskite nanodots and nanoplatelets.
Furthermore, this compound has been used in the synthesis of quasi-2D layered lead bromide perovskites. rsc.org In this context, it is used as a long aliphatic ligand that is presumed not to be able to insert itself into the inner layers of the perovskite structure, thereby helping to form the desired 3D or quasi-2D structures. rsc.org By controlling the ratios of different organic cations, including this compound, researchers can tune the quantum size confinement effects and, consequently, the emission color of the resulting perovskite materials. rsc.org
| Perovskite System | Role of this compound | Key Outcome |
| MAPbBr3 Quantum Dots | Capping ligand | Production of stable, colloidal perovskite quantum dots with high emission quantum yield. nih.gov |
| Quasi-2D Layered Lead Bromide Perovskites | Long aliphatic ligand | Control over the layered structure to tune quantum size confinement and emission color. rsc.org |
Surfactant-Assisted Synthesis of Perovskite Microstructures
Catalysis and Biocatalytic Systems
This compound is utilized in the synthesis of hybrid organic-inorganic catalysts, which combine the properties of organic cations with inorganic structures like polyoxometalates (POMs). aip.org A direct synthesis method involves introducing the quaternary ammonium cation, specifically from octadecyl-trimethyl ammonium (ODA) bromide, into a solution containing sodium salts of a Keggin-type heteropolyanion to create a hybrid catalyst, ODAPW₁₁O₃₉. aip.org
This process, known as metathetical organic cation exchange, results in a hybrid material with a nanoscale particle framework. aip.org The resulting ODAPW₁₁O₃₉ hybrid catalyst has an average particle size of approximately 50.9 nm. aip.org The incorporation of the organic octadecyl moiety into the inorganic polyoxometalate structure is confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR). aip.org Such hybrid materials possess tunable properties, including amphiphilic, acidic, or basic characteristics, by combining different organic functional elements like octadecyl groups onto the surface of nanoparticles. nih.gov These catalysts have potential applications in the conversion of biomass molecules into valuable platform chemicals. nih.gov
In the field of bioelectrocatalysis, trimethyloctadecylammonium bromide (TMODA) plays a critical role in the development of devices for ammonia (B1221849) production under ambient conditions. uiowa.eduresearchgate.net An alternative to the energy-intensive Haber-Bosch process involves using photosynthetic cyanobacteria, such as Anabaena variabilis, to produce ammonia. uiowa.eduresearchgate.net
A bioelectrocatalytic device can be constructed by immobilizing whole-cell A. variabilis onto a carbon electrode surface using a modified Nafion film. uiowa.eduresearchgate.net This film is modified with a trimethyloctadecylammonium bromide (TMODA) salt. uiowa.eduresearchgate.net The TMODA serves a dual purpose: it enlarges the pore size of the Nafion polymer structure and helps to neutralize the acidic environment of the polymer, creating a more hospitable matrix for the bacterial cells. researchgate.net This polymer-modified electrode provides the necessary reductive microenvironment and driving force to facilitate the production of ammonia by the nitrogenase and nitrate/nitrite reductase enzymes present in the cyanobacteria. uiowa.eduresearchgate.net
This bioelectrocatalytic system has demonstrated a significant increase in ammonia production. Under a mild voltage perturbation, production levels increased from a basal level of 2.8 ± 0.4 µM over two weeks to 22 ± 8 µM in just 20 minutes, representing a rate increase of approximately 10⁴. uiowa.eduresearchgate.net
| Condition | Ammonia Production | Time Frame |
| Basal Level (No Perturbation) | 2.8 ± 0.4 µM uiowa.eduresearchgate.net | 2 weeks uiowa.eduresearchgate.net |
| With Mild Voltage Perturbation | 22 ± 8 µM uiowa.eduresearchgate.net | 20 minutes uiowa.eduresearchgate.net |
This table illustrates the enhancement of ammonia production by Anabaena variabilis in a bioelectrocatalytic device utilizing a TMODA-modified Nafion film. uiowa.eduresearchgate.net
In the domain of nanozymes, which are nanomaterials that mimic enzymatic activity, surfactant aggregates play a crucial role. Vesicles composed of amphiphilic molecules can act as "metallonanosystems" for catalytic hydrolysis. mdpi.com Specifically, vesicles made from N,N-dimethyl-N,N-di-n-octadecyl ammonium bromide can serve as a matrix to embed chiral Zn(II) complexes. mdpi.comresearchgate.net These organized structures can create compartments that segregate different reacting species, leading to enantioselectivity in reactions such as the cleavage of amino acid esters. mdpi.com
Furthermore, the capping agents on gold nanoparticles (AuNPs) are known to influence their catalytic reactivity. scielo.br While most studies focus on colloidal AuNPs, their immobilization on surfaces can enhance their stability and open up new applications in heterogeneous catalysis. nih.gov The catalytic activity of AuNPs is related not only to their size and shape but also to the characteristics of the capping agents, such as various tetra-alkylammonium bromide salts. scielo.br These nanozymes can mimic the activities of several oxidoreductase enzymes and have been applied to the degradation of pollutants. scielo.brnih.gov
Immobilization in Bioelectrocatalytic Devices for Ammonia Production
Corrosion Inhibition Technologies
Quaternary ammonium compounds, including derivatives of octadecylamine, are effective corrosion inhibitors, particularly for carbon steel in corrosive environments containing H₂S and CO₂. researchgate.net These surfactants work by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive species. mdpi.com The length of the alkyl chain in these compounds influences their inhibition efficiency; longer chains generally provide better protection. mdpi.com
Research has shown a synergistic corrosion inhibition effect between octadecylamine (OCT) and tetradecyl trimethyl ammonium bromide (TTAB) for carbon steels in H₂S and CO₂ brine solutions. researchgate.net While TTAB alone showed better inhibition than OCT, a combination of the two at specific concentrations (10 mg L⁻¹ OCT and 20 mg L⁻¹ TTAB) achieved the best performance. researchgate.net The inhibition mechanism is described as a cooperative adsorption process involving the bromide anions and the positive quaternary ammonium cations. mdpi.com The bromide ions first adsorb on the steel surface, which then facilitates the adsorption of the organic cations, leading to the formation of a dense protective film. mdpi.com
| Inhibitor | Concentration | Corrosion Inhibition Effect |
| Octadecylamine (OCT) | --- | Moderate researchgate.net |
| Tetradecyl trimethyl ammonium bromide (TTAB) | --- | Good researchgate.net |
| OCT + TTAB Combination | 10 mg L⁻¹ + 20 mg L⁻¹ | Synergistic, best performance researchgate.net |
This table summarizes the comparative and synergistic corrosion inhibition effects of Octadecylamine and Tetradecyl trimethyl ammonium bromide. researchgate.net
Functional Materials Development
This compound and its derivatives play a crucial role as structural or functional components in the bottom-up fabrication of advanced materials. Their amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic ammonium bromide headgroup, allows for self-assembly into ordered structures that can direct the formation of materials with unique properties or can modify interfaces to enable specific functionalities. These applications are prominent in the development of materials for catalysis, functional textiles, and advanced sensing technologies.
Template for Mesoporous Silica (B1680970) Molecular Sieves
This compound serves as a key templating agent in the synthesis of mesoporous silica molecular sieves, such as the well-known MCM-41. tjpr.orgresearchgate.net The synthesis process relies on a liquid-crystal templating mechanism where the surfactant molecules self-assemble into micelles in a solution containing a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS). tjpr.orgsoton.ac.uk These micelles act as a structural template around which the silica polymerizes. nih.gov Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid silica framework with a regular array of uniform pores. soton.ac.uknih.gov
The length of the surfactant's alkyl chain is a critical factor in determining the pore size of the resulting mesoporous material. Research has demonstrated that longer alkyl chains lead to larger pore diameters. In one study, octadecyltrimethylammonium bromide (C18TAB), with its 18-carbon chain, was used to produce mesoporous silica with a pore spacing of 4.80 nm. soton.ac.uk The choice of surfactant and synthesis conditions allows for the precise tailoring of pore dimensions, which can range from 1.6 nm to over 10 nm. researchgate.net
The concentration of this compound also influences the final structure of the silica material. Studies have shown that varying the molar concentration of the surfactant can lead to different mesophases, such as lamellar, hexagonal, or cubic structures. For instance, in the synthesis of micelle-templated silica (MTS) using cetyltrimethylammonium bromide (C16TMAB), a close analogue to C18TAB, increasing the surfactant concentration was found to increase the yield of the final silica product.
The table below summarizes findings on the influence of alkyl chain length on the properties of synthesized mesoporous silica.
| Surfactant | Alkyl Chain Length | Resulting Mesophase | d-spacing (nm) | Reference |
| Decyltrimethylammonium Bromide (C10TMAB) | 10 | Disordered | - | |
| Dodecyltrimethylammonium Bromide (C12TMAB) | 12 | Disordered | - | |
| Myristyltrimethylammonium Bromide (C14TMAB) | 14 | Hexagonal | 3.5 | |
| Cetyltrimethylammonium Bromide (C16TMAB) | 16 | Hexagonal | 3.8 | |
| Octadecyltrimethylammonium Bromide (C18TMAB) | 18 | Hexagonal | 4.1 | |
| Octadecyltrimethylammonium Bromide (C18TAB) | 18 | Hexagonal | 4.15 | soton.ac.uk |
Component in Zinc Oxide Sols for Fabric Functionalization
This compound is utilized as a component in the preparation of zinc oxide (ZnO) sols for imparting functional properties to fabrics, such as cotton. researchgate.netaminer.org These composite sols are typically synthesized via a sol-gel process using precursors like zinc acetate (B1210297) in combination with quaternary ammonium bromide compounds, including diallylmethyl octadecyl ammonium bromide. researchgate.netaminer.org The resulting ZnO nanoparticle-containing sol can be applied to textiles using methods like padding. google.com
The inclusion of quaternary ammonium salts with varying alkyl chain lengths has been shown to affect both the stability of the ZnO sol and the functional properties of the treated fabric. researchgate.netaminer.org Research indicates that the length of the alkyl chain influences the antibacterial activity and UV resistance of the finished fabric. researchgate.net Specifically, as the alkyl chain length of the quaternary ammonium salt increases, the UV resistance and antibacterial rate of the fabric treated with the ZnO sol first increase and then decrease. researchgate.netaminer.org This suggests an optimal chain length for maximizing these properties. While providing these functional benefits, the application of these sols can have a negative impact on the mechanical properties of the fabric, such as its breaking strength and elongation at break. researchgate.netaminer.org
The table below details the observed effects of different alkyl chain length quaternary ammonium salts on fabric properties when incorporated into ZnO sols.
| Quaternary Ammonium Bromide Component | Alkyl Chain Length | Effect on UV Resistance & Antibacterial Rate | Reference |
| Diallylmethyl dodecyl ammonium bromide | 12 | Increases (relative to shorter chains) | researchgate.netaminer.org |
| Diallylmethyl tetradecyl ammonium bromide | 14 | Increases (relative to C12) | researchgate.netaminer.org |
| Diallylmethyl hexadecyl ammonium bromide | 16 | Peaks | researchgate.netaminer.org |
| Diallylmethyl octadecyl ammonium bromide | 18 | Decreases (relative to C16) | researchgate.netaminer.org |
Influence on Liquid Crystal Microcapsules for Sensing Applications
In the field of biosensing, octadecyltrimethylammonium bromide (OTAB) plays a critical role in the development of highly sensitive liquid crystal (LC)-based sensors. rsc.orgresearchgate.netresearchgate.net These sensors often utilize LC droplets dispersed in an aqueous medium. researchgate.net The orientation of the liquid crystal molecules within these droplets is highly sensitive to interactions at the LC-aqueous interface. nih.gov
OTAB, as a cationic surfactant, self-assembles into a monolayer at the interface, which induces a perpendicular (homeotropic) alignment of the liquid crystal molecules. researchgate.netnih.gov This ordered alignment can be easily observed as a dark image under a polarized optical microscope. researchgate.net This principle has been harnessed to create sensors for specific analytes, such as mercury ions (Hg²+). researchgate.netresearchgate.net
In a typical Hg²+ sensor, an Hg²+-binding aptamer is introduced into the system. researchgate.net In the absence of Hg²+, the negatively charged aptamer interacts electrostatically with the positively charged OTAB monolayer. researchgate.netresearchgate.net This interaction disrupts the ordered self-assembly of OTAB, causing the liquid crystals to lose their homeotropic alignment and adopt a planar or disordered orientation, which appears bright under polarized light. researchgate.net When Hg²+ is present, it binds to the aptamer, causing the aptamer to form a hairpin structure. rsc.orgresearchgate.net This conformational change weakens the interaction between the aptamer and OTAB, allowing the OTAB monolayer to reassemble and the liquid crystals to return to the homeotropic orientation. researchgate.net This change from a bright to a dark optical signal allows for the sensitive and specific detection of the target ion. researchgate.net
The table below outlines the components and mechanism of an OTAB-based liquid crystal sensor.
| Component | Role in the Sensor System | Resulting LC Orientation |
| Liquid Crystal (e.g., 5CB) | Signal transducer; its orientation determines the optical output. | Varies with surface interactions. |
| Octadecyltrimethylammonium Bromide (OTAB) | Induces homeotropic (perpendicular) alignment of LC at the interface. | Homeotropic (in the absence of aptamer). |
| Aptamer (e.g., Hg²⁺-binding aptamer) | Recognition element; disrupts OTAB monolayer in the absence of the target. | Planar/Disordered. |
| Target Analyte (e.g., Hg²⁺) | Binds to the aptamer, causing its release from the OTAB monolayer. | Homeotropic (restored). |
Mechanistic and Kinetic Investigations
Reaction Kinetics in Gelled Acid Retardation
The use of gelled acids is a critical technique for stimulating carbonate reservoirs, particularly those characterized by high temperatures. researcher.lifeacs.org These systems are designed to control the acid reaction rate, allowing for deeper penetration into the formation before the acid is spent. The incorporation of cationic surfactants based on the octadecyl ammonium (B1175870) structure is instrumental in achieving this retardation effect.
A study focused on a temperature-resistant gelled acid synthesized using acrylamide (B121943) (AM), 2-acrylamido-2-methylpropanesulfonic acid (AMPS), dimethyl diallyl ammonium chloride (DMDAAC), and a hydrophobic monomer, methacryloyloxyethyl dimethyl octadecyl ammonium bromide (DM-18). researcher.lifeacs.org This formulation, in conjunction with a zwitterionic surfactant synergist (dodecyl betaine), creates a "retarded gelled acid" with superior performance at elevated temperatures. researcher.lifeacs.org
High-temperature kinetic experiments are crucial for quantifying the effectiveness of these retarded gelled acid systems. researcher.lifeacs.org By comparing the reaction of hydrochloric acid, a single gelled acid, and the retarded gelled acid with calcite, researchers can determine the reaction rates and activation energies, which are key indicators of the retardation efficiency. acs.org
Experimental findings demonstrate that the retarded gelled acid, containing the octadecyl-ammonium derivative, exhibits a significantly lower kinetic reaction rate and a higher activation energy compared to both single gelled acid and standard hydrochloric acid. researcher.lifeacs.org This indicates that more energy is required for the reaction to proceed, effectively slowing down the acid's consumption. The polymer network of the gelled acid physically obstructs the transport of hydrogen ions, while the surfactant forms an adsorption film on the rock surface, further inhibiting direct contact. researcher.lifeacs.org
Table 1: Comparison of Reaction Kinetics for Different Acid Systems This table is interactive. Click on the headers to sort the data.
| Acid System | Relative Reaction Rate | Relative Activation Energy | Retardation Mechanism |
|---|---|---|---|
| Hydrochloric Acid | High | Low | None |
| Single Gelled Acid | Medium | Medium | Polymer network hindering H+ transfer |
| Retarded Gelled Acid (with DM-18) | Low | High | Polymer network + Adsorption film |
Data synthesized from research on retarded gelled acids for high-temperature carbonate reservoirs. researcher.lifeacs.org
Interfacial Adsorption Kinetics
The behavior of octadecyl-ammonium bromide at interfaces is fundamental to its function as a surfactant and stabilizer. Its adsorption kinetics, particularly in complex systems involving nanoparticles, often follow multi-step processes.
Research using a quartz crystal microbalance with dissipation has elucidated the adsorption of CdSe quantum dots (QDs) onto a sensor surface modified with a film of the Gemini (B1671429) surfactant ethyl-bis(dimethyl octadecyl ammonium bromide). nih.gov The study revealed a distinct two-step adsorption mechanism for the nanoparticles. nih.gov
The initial, faster step is attributed to the direct adsorption of the quantum dots onto the substrate. nih.gov This is followed by a slower second step, which involves the rearrangement and movement of the nanoparticles that have already adsorbed onto the surface. nih.gov This two-stage process, incorporating both mass transport and surface attachment, is a characteristic feature of surfactant and nanoparticle adsorption in various systems. nih.gov The rheological properties and the kinetics of this process are primarily governed by the nanoparticles themselves. nih.gov
Mechanisms of Corrosion Inhibition and Film Formation
Quaternary ammonium compounds, including this compound derivatives, are effective corrosion inhibitors for metals in aggressive environments. Their mechanism of action involves adsorption onto the metal surface, forming a protective film that blocks corrosive agents.
The inhibition mechanism is often described as a cooperative process involving both the cationic head of the surfactant and the bromide counter-ion. mdpi.com The bromide ions first adsorb onto the positively charged metal surface, creating a negatively charged layer. mdpi.com Subsequently, the positively charged quaternary ammonium cations are adsorbed onto this layer through electrostatic interaction, forming a dense and stable protective film. mdpi.comalfa-chemistry.com
In environments where corrosion products form a scale on the metal surface, such as iron carbonate (FeCO₃) in CO₂ corrosion, the integrity of this layer is crucial for protection. ampp.org The presence of corrosion inhibitors like trimethyl n-octadecyl ammonium bromide can significantly enhance the mechanical properties of this by-product layer. ampp.orgonepetro.org
Molecular modeling studies have shown that the incorporation of trimethyl n-octadecyl ammonium bromide into the pores of a crystalline FeCO₃ scale increases the Young's modulus of the scale. ampp.org For instance, the Young's modulus of a pore filled with this inhibitor was calculated to be 66 GPa, compared to 41 GPa for a pore filled with water. ampp.org This strengthening effect makes the corrosion product film more resistant to cracking and damage from fluid shear stress, thereby enhancing its protective qualities and maintaining the integrity of the pipeline or equipment. ampp.orgonepetro.org
Table 2: Effect of Trimethyl n-Octadecyl Ammonium Bromide on FeCO₃ Scale This table is interactive. Use the search bar to filter the data.
| Property | Value with Water | Value with Inhibitor | Implication |
|---|---|---|---|
| Young's Modulus of Pore | 41 GPa | 66 GPa | Strengthens by-product layer |
| Resistance to Cracking | Lower | Higher | Enhanced film integrity |
| Protection under Shear | Less effective | More effective | Increased durability |
Data based on molecular modeling of corrosion inhibitor interactions with by-product layers. ampp.org
Bioelectrocatalytic Reaction Mechanisms
Derivatives of this compound play a vital role in the development of advanced bioelectrocatalytic systems. These systems harness biological components, such as enzymes or whole cells, for catalytic reactions at an electrode surface.
A notable application is in the production of ammonia (B1221849) using the cyanobacterium Anabaena variabilis. uiowa.eduresearchgate.net A bioelectrocatalytic device can be constructed by immobilizing the whole cells in a Nafion film modified with trimethyl octadecyl ammonium bromide (TMODA) on an electrode. uiowa.eduresearchgate.netgoogle.com
In this mechanism, the TMODA-modified Nafion film serves multiple purposes. It enlarges the pore size of the Nafion polymer, neutralizes its acidic environment to create a hospitable matrix for the bacterial cells, and provides a reductive microenvironment. researchgate.net This modified electrode facilitates the production of ammonia (NH₃) by the nitrogenase and nitrate/nitrite reductase enzymes within the cyanobacteria when a mild voltage is applied. uiowa.eduresearchgate.net This bioelectrocatalytic approach has been shown to dramatically increase the rate of ammonia production compared to the basal rate of the cyanobacteria alone, demonstrating a significant enhancement of the enzymatic reaction mechanism. uiowa.eduresearchgate.net For instance, ammonia production increased from a basal level of 2.8 ± 0.4 µM over two weeks to 22 ± 8 µM in just 20 minutes under a mild voltage perturbation. uiowa.eduresearchgate.net
Physical Mechanisms in Liquid Crystal Devices
Interface Anchoring and Shielding Effects in Liquid Crystal Microcapsules
This compound and its derivatives, such as trimethyl octadecyl ammonium bromide (OTAB), play a significant role in the function of liquid crystal (LC) microcapsules, primarily through mechanisms of interface anchoring and shielding. These mechanisms are crucial for applications like biochemical sensors.
The primary physical mechanism is interface anchoring . As a cationic surfactant, trimethyl octadecyl ammonium bromide induces a specific orientation of liquid crystal molecules at the interface between the liquid crystal and an aqueous medium. rsc.orgresearchgate.net When introduced, the positively charged OTAB molecules form a self-assembled monolayer at this interface. This organized layer directs the rod-shaped liquid crystal molecules to align perpendicularly to the surface, a state known as homeotropic orientation. researchgate.netnih.gov
This anchoring effect is responsive to changes in the aqueous environment. For instance, in the development of biosensors, the presence of negatively charged molecules, such as DNA aptamers, can disrupt the organized OTAB monolayer through electrostatic interactions. rsc.orgresearchgate.net This disturbance breaks the homeotropic alignment, causing the liquid crystals to adopt a planar orientation. This transition from a perpendicular to a parallel alignment relative to the interface is optically detectable under polarized light and forms the basis for sensing mechanisms. researchgate.net For example, a sensor for mercury ions (Hg²⁺) utilizes an Hg²⁺-binding aptamer. In the absence of mercury, the aptamer interacts with the OTAB, disrupting the homeotropic order. When Hg²⁺ is present, the aptamer preferentially binds to it, forming a hairpin structure. This frees the OTAB molecules to self-assemble again, restoring the homeotropic orientation of the liquid crystals. rsc.orgresearchgate.net
The shielding effect is another physical mechanism pertinent to liquid crystal microcapsules, particularly those encapsulated by a polymer shell. rsc.org The polymer shell can shield the liquid crystal core from the full strength of an externally applied electric field. rsc.org The effectiveness of this shielding is directly related to the thickness of the shell; a thicker shell provides a greater shielding effect. rsc.org This can influence the electro-optical response of the device. Furthermore, the anchoring effect exerted by the inner surface of the polymer shell can restrict the movement of liquid crystal molecules at the core-shell interface, which in turn can elevate the phase-transition temperature of the liquid crystal. rsc.org
Defect Passivation Mechanisms in Optoelectronic Devices
In the realm of optoelectronic devices, particularly perovskite solar cells (PSCs), long-chain alkylammonium halides like this compound derivatives are instrumental as defect passivating agents. Compounds such as tetra-n-octadecyl ammonium bromide (TODB) are introduced, often via post-treatment, to improve device efficiency and stability. researchgate.net
The core mechanism is defect passivation at the interfaces and within the bulk of the perovskite film. Perovskite materials often suffer from charge recombination losses at defect sites, such as ion vacancies, which impair device performance. researchgate.net this compound compounds address this issue through their ionic components. The positively charged quaternary ammonium headgroup ([R-N(CH₃)₃]⁺) effectively passivates negatively charged defects, while the bromide anion (Br⁻) passivates positively charged defects, such as halide vacancies. researchgate.netresearchgate.net This dual passivation neutralizes charge traps that would otherwise hinder the movement of charge carriers.
The long octadecyl chains of the molecule provide an additional crucial benefit: enhanced hydrophobicity . This long carbon chain acts as a barrier against moisture, a significant factor in the degradation of perovskite films. researchgate.netresearchgate.net By increasing the hydrophobicity of the film's surface, the compound improves the device's stability in ambient air. researchgate.net
The collective impact of these mechanisms—defect passivation, suppressed charge recombination, and improved moisture resistance—leads to substantial improvements in the performance metrics of optoelectronic devices. Research has shown that treating inverted PSCs based on methylammonium (B1206745) lead iodide (MAPbI₃) with TODB significantly boosts their power conversion efficiency (PCE) and operational longevity. researchgate.net
Table 1: Performance of Inverted Perovskite Solar Cells (PSCs) with and without Tetra-n-octadecyl Ammonium Bromide (TODB) Modification
| Device Configuration | Maximum Power Conversion Efficiency (PCE) | Stability (PCE retention in air after 384 hours) |
|---|---|---|
| Control Device (without TODB) | Not specified in provided context | ~52% of initial value researchgate.net |
This work demonstrates an effective strategy for enhancing both the efficiency and the environmental stability of perovskite-based optoelectronic devices through targeted interface and defect engineering. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has been used to study compounds related to Octadecyl-Ammonium Bromide. ucsf.eduarxiv.orgqulacs.org
Molecular Geometry Optimizations and Magnetic Shielding Calculations
Magnetic shielding calculations predict the shielding tensor for each nucleus in a molecule, which is directly related to the experimentally observed NMR chemical shifts. libretexts.org These calculations are sensitive to the electronic environment around a nucleus. Although specific magnetic shielding data for this compound were not found, the methodology involves using DFT to compute how the molecule's electron cloud responds to an external magnetic field. libretexts.org For related long-chain alkyl ammonium (B1175870) compounds, these calculations would help in assigning NMR signals and understanding the electronic structure's influence on the magnetic properties of the atomic nuclei.
Electrostatic Potential Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactivity and interaction sites of a molecule. libretexts.orgcapes.gov.br An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich, attractive to cations), while blue indicates regions of positive potential (electron-poor, attractive to anions). researchgate.net
For this compound, the primary ammonium group (-NH3+) would be the region of highest positive potential (blue), making it the primary site for electrostatic interactions with anions and polar surfaces. The long, nonpolar octadecyl chain would exhibit a neutral potential (typically green or white). While a specific MEP map for this compound is not available in the cited literature, studies on other quaternary ammonium salts have utilized DFT to calculate electrostatic potential distributions to understand the formation of interfacial dipoles. ampp.org These maps are crucial for predicting how the molecule will orient itself at interfaces and interact with other charged or polar species. capes.gov.br
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, particularly molecular dynamics, allow for the study of the dynamic behavior of molecules and their interactions over time.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of surfactants at interfaces, such as air-water or oil-water interfaces. joaquinbarroso.comacs.orgrsc.org These simulations model the movement of every atom in a system over time based on a force field, providing insights into processes like monolayer formation, micellization, and adsorption. acs.orgrsc.org
While direct MD simulation studies focused solely on this compound were not prominently featured in the search results, research on analogous long-chain alkyl ammonium surfactants is common. For instance, MD simulations have been used to study the adsorption of dodecylamine (B51217) surfactants on mica surfaces, revealing how the molecules arrange themselves at the solid-liquid interface. capes.gov.br Similar simulations for this compound would elucidate its orientation and packing at various interfaces, which is fundamental to its role in applications like corrosion inhibition and nanoparticle stabilization. Studies on related compounds like octadecyltrimethylammonium bromide (OTAB) have explored their self-assembly and interaction with other molecules in solution. toyota-ti.ac.jp
Calculation of Mechanical Properties (e.g., Young's Modulus)
Molecular modeling can be used to predict the mechanical properties of materials. Young's modulus, a measure of a material's stiffness, can be calculated from the second derivative of the interaction energy with respect to strain. ampp.org
Specific calculations for the Young's modulus of bulk this compound were not found. However, a study involving the related compound, trimethyl n-octadecyl ammonium bromide, calculated the Young's modulus of a microporous iron carbonate (FeCO3) structure when its pores were filled with this surfactant. ampp.org The simulation found that the presence of the surfactant significantly increased the Young's modulus of the composite structure compared to when the pores were filled with water, indicating a stabilizing effect on the material. ampp.org
| Chemical Inside Pore | Porosity | Young's Modulus (GPa) |
|---|---|---|
| Water | N/A | 41 |
| Trimethyl n-octadecyl ammonium bromide | N/A | 66 |
This data suggests that long-chain ammonium surfactants can enhance the mechanical integrity of materials they infiltrate.
Theoretical Models for Material Behavior
The behavior of surfactants like this compound in various systems can be described by several theoretical models, particularly concerning their adsorption at surfaces.
Adsorption isotherms are mathematical models that describe the equilibrium of adsorption of a substance on a surface. Common models include:
Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical sites.
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.
Dubinin–Radushkevich (D–R) Isotherm: Used to describe adsorption in microporous materials.
Tempkin Isotherm: Takes into account the indirect interactions between adsorbate molecules.
Studies on the adsorption of related surfactants, such as cetyltrimethyl ammonium bromide (CTAB) on palygorskite clay, have fitted experimental data to these models to understand the adsorption mechanism. faccts.deresearchgate.net For instance, if the data fits the Freundlich and D-R models well, it can indicate a chemical adsorption process on a heterogeneous surface. researchgate.net The application of these theoretical models to this compound would require experimental adsorption data, which could then be used to determine key parameters like adsorption capacity and intensity, providing a quantitative understanding of its interaction with various substrates. researchgate.netresearchgate.netosti.govacs.org
Linear Viscoelasticity Theory for Surfactant Solutions
The rheological behavior of surfactant solutions, particularly those forming elongated or wormlike micelles, can often be described by the principles of linear viscoelasticity. In these systems, the entanglement of self-assembled micellar structures imparts both viscous (liquid-like) and elastic (solid-like) properties to the solution, analogous to the behavior of polymer solutions. pku.edu.cn The viscoelasticity of these networks at low to intermediate frequencies can frequently be characterized by a simple Maxwell model, which describes a material with a single relaxation time. pku.edu.cn
Research into the rheological properties of solutions containing dimethylene-1,2-bis (octadecyl ammonium bromide) (GS18-2-18), a gemini (B1671429) surfactant, demonstrates this behavior. tandfonline.com Studies on these salt-free aqueous solutions show that with an increase in angular frequency, the elastic or storage modulus (G′) and the viscous or loss modulus (G′′) also increase before leveling off. tandfonline.com This general trend aligns with the predictions of the linear viscoelasticity theory for pseudoplastic fluids. tandfonline.com
However, detailed quantitative analysis reveals certain inconsistencies with the simple theory. tandfonline.com These deviations suggest that the rheological dynamics are complex and influenced by multiple factors, such as shear-thinning and shear-induced structural changes. tandfonline.com The table below summarizes the observed rheological behavior for a 20 g L⁻¹ solution of the octadecyl ammonium bromide gemini surfactant.
| Parameter | Observed Behavior with Increasing Temperature/Shear | Theoretical Agreement | Noted Inconsistencies |
|---|---|---|---|
| Elastic Modulus (G′) | Initially decreases with temperature, then equals G′′. Increases with angular frequency. | Agrees with linear viscoelasticity theory for pseudoplastic fluids. tandfonline.com | Quantitative deviations observed in Cole-Cole plots and other analyses. tandfonline.com |
| Viscous Modulus (G′′) | Initially decreases with temperature. Increases with angular frequency. | Agrees with linear viscoelasticity theory for pseudoplastic fluids. tandfonline.com | Quantitative deviations observed in Cole-Cole plots and other analyses. tandfonline.com |
| Dynamic Viscosity (η′(ω)) | Exhibits shear-thinning and shear-induced effects. | Partially consistent with pseudoplastic fluid models. | Complex behavior requires separate analysis of thinning and induced effects. tandfonline.com |
Drift-Diffusion Framework for Device Simulations
The drift-diffusion model is a powerful mathematical framework used to simulate the behavior of charge carriers (electrons and holes) in semiconductor devices. fluxim.com The model is based on the combined effects of two primary processes: drift, which is the directed movement of charged particles under the influence of an electric field, and diffusion, the random thermal motion of particles that leads to a net movement from an area of high concentration to one of low concentration. fluxim.com This framework is mathematically described by a set of coupled partial differential equations—the Poisson equation and the continuity equations—which are solved numerically to determine the distribution and flow of charges within the device. fluxim.comindico.global
In the context of perovskite solar cells (PSCs), the drift-diffusion framework is employed to understand and optimize device performance. Simulations can predict key parameters such as efficiency, recombination rates, charge carrier densities, and the internal electric field, which are often difficult to observe experimentally. fluxim.com
Specifically, the role of tetra-n-octadecyl ammonium bromide (TODB) as an interface modification layer in inverted perovskite solar cells has been investigated using this framework. researchgate.net Simulations show that TODB post-treatment enhances the built-in electric field, which is crucial for preventing the formation of reverse fields and ensuring efficient charge extraction. researchgate.net The model helps to elucidate how TODB passivates defects at the interface, thereby suppressing charge recombination, a major loss mechanism in PSCs. researchgate.net This theoretical understanding aligns with experimental results, where TODB treatment significantly boosts device performance and stability. researchgate.net
| Device Configuration | Maximum Power Conversion Efficiency (PCE) | Stability (in air) | Simulated Role of TODB |
|---|---|---|---|
| Control Device (without TODB) | Lower than treated device | Maintains ~52% of initial PCE after 384 hours. researchgate.net | N/A |
| Device with TODB Modification | 20.36% researchgate.net | Maintains ~80% of initial PCE after 384 hours. researchgate.net | Defect passivation, enhancement of built-in electric field. researchgate.net |
First-Principles Studies of Perovskite Structures
First-principles studies, primarily based on Density Functional Theory (DFT), are computational methods used to investigate the electronic and structural properties of materials from fundamental quantum mechanical principles, without relying on empirical models. acs.orgpnu.edu.ua In the study of perovskite materials, DFT calculations are used to determine key characteristics such as lattice constants, electronic band structures, the density of states (DOS), and optical properties. acs.orgpnu.edu.ua These theoretical insights are crucial for understanding material stability and predicting their performance in optoelectronic applications. acs.orgpnu.edu.ua
The stability of a perovskite crystal structure, ABX₃, can be estimated using the Goldschmidt tolerance factor (t). mdpi.com This factor relates the ionic radii of the constituent ions and is a key parameter often calculated in first-principles studies to predict whether a stable perovskite structure can form. mdpi.com
While comprehensive first-principles studies focusing solely on this compound within a perovskite lattice are emerging, related DFT calculations have been performed. For instance, the electrostatic potential distribution of monomers containing quaternary ammonium salt groups, such as tetra-n-octadecyl ammonium bromide (TODB), has been calculated using DFT to understand their interaction with the perovskite surface. researchgate.net These calculations support the hypothesis that the ammonium salt groups play a key role in passivating surface defects. researchgate.net
| Parameter | Description | Relevance to Material Performance |
|---|---|---|
| Lattice Constants | The physical dimensions of the unit cell of the crystal. | Determines the crystal structure and strain within thin films. pnu.edu.ua |
| Electronic Band Gap | The energy difference between the valence and conduction bands. | Crucial for determining the optical absorption range and open-circuit voltage in solar cells. pnu.edu.ua |
| Density of States (DOS) | The number of available electronic states at each energy level. | Provides insight into the electronic nature (metallic, semiconducting, insulating) of the material. acs.org |
| Goldschmidt Tolerance Factor (t) | A dimensionless factor (t = (rₐ + rₓ) / [√2(rₑ + rₓ)]) used to assess the stability of the perovskite crystal structure. mdpi.com | A 't' value close to 1 suggests a stable cubic perovskite structure. Values between 0.8 and 1.1 are generally required for perovskite formation. mdpi.com |
Advanced Characterization Techniques in Octadecyl Ammonium Bromide Research
Diffraction and Scattering Techniques
These techniques are essential for determining the long-range order and nanoscale organization of OAB, from its crystal packing to its self-assembled structures in solution or thin films.
XRD is the definitive method for determining the crystalline structure of solid OAB. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can determine the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ) and the arrangement of atoms within the crystal. byjus.comwikipedia.org
Studies on related long-chain ammonium (B1175870) salts have shown they often crystallize into layered structures, typically with a monoclinic or orthorhombic system, where the alkyl chains pack in an ordered, often interdigitated, fashion. ias.ac.intandfonline.com The diffraction patterns of OAB powders or thin films exhibit a series of sharp peaks at low angles (high d-spacing) that correspond to the lamellar repeat distance, which is related to the bilayer thickness formed by the self-assembly of OAB molecules. tandfonline.com For instance, when used in the formation of 2D perovskites, the XRD pattern clearly shows a series of (00l) reflections that confirm a highly ordered, layered structure where inorganic sheets are separated by OAB bilayers.
Table 3: Example Crystal System Data for an Alkylammonium Halide
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Pbam | 7.68 | 7.67 | 2.93 | 90 | 90 | 90 |
| Monoclinic | P2₁/c | 13.61 | 7.73 | 5.14 | 90 | >90 | 90 |
Note: This table provides illustrative examples of crystal systems and lattice parameters found for related materials, as single-crystal data for OAB can be complex. Actual values depend on the specific crystalline phase. ias.ac.inarizona.edu
While XRD probes atomic-level crystal packing, SAXS is used to investigate larger, nanoscale structures ranging from 1 to 100 nm. nih.gov2hinst.com It is an ideal technique for characterizing the self-assembled structures of OAB in solution or in complex formulations. SAXS provides critical information on the size, shape, and arrangement of aggregates like micelles, vesicles, and lamellar phases. rsc.orgresearchgate.net
For OAB and similar double-chain surfactants in aqueous solutions, SAXS is frequently used to confirm the formation of lamellar phases (bilayers). researchgate.net The SAXS profile of a lamellar phase shows characteristic Bragg peaks at scattering vectors (q) that are integer multiples of a fundamental peak, q₀. The lamellar d-spacing (the thickness of one lipid bilayer plus the adjacent water layer) can be calculated directly from the position of the first peak using the formula d = 2π/q₀. researchgate.net Studies have used SAXS to measure the bilayer thickness of related dioctadecyldimethylammonium bromide (DODAB) vesicles, revealing how parameters like temperature and concentration affect the structure and organization of the bilayers. researchgate.net
X-ray Diffraction (XRD)
Microscopy Techniques
Microscopy is fundamental to understanding the structure of materials from the micrometer to the nanometer scale. In the context of Octadecyl-Ammonium Bromide, various microscopy techniques have been employed to visualize its influence on the morphology of nanocomposites, the formation of self-assembled structures, and its role in directing the growth of other materials.
Scanning Electron Microscopy (SEM) is a pivotal tool for examining the surface topography and morphology of materials incorporating this compound. Research has shown that the modification of materials with this surfactant leads to significant morphological changes.
For instance, in the intercalation of sodium-montmorillonite (Na+-MMT), SEM analysis revealed a transformation of the clay's morphology from spherical-like particles to high-aspect ratio flakes following modification with octadecyl trimethyl ammonium bromide (OTAB). ui.ac.iddoaj.org This change indicates a successful intercalation and exfoliation process. Similarly, SEM has been used to characterize zeolitic materials modified with octadecyltrimethyl-ammonium bromide (ODTMA-Br), providing visual evidence of the surfactant's integration into the material's structure. nih.gov Other studies have utilized SEM to observe the morphology of composite films containing hexagonal boron nitride (h-BN) modified with OTAB and to study the formation of maghemite (γ-Fe2O3) powders synthesized with the aid of the surfactant. researchgate.netresearcher.life
Table 1: SEM Findings in this compound Research
| Material System | Research Focus | Key SEM Observation | Reference |
|---|---|---|---|
| Sodium-Montmorillonite (Na+-MMT) + OTAB | Intercalation and Modification | Morphological change from spherical particles to high-aspect ratio flakes. | ui.ac.iddoaj.org |
| Zeolitic Tuff + ODTMA-Br | Surface Modification for Anion Removal | Characterization of the organo-modified tuff surface. | nih.gov |
| Epoxy Composite with h-BN + OTAB | Heat Transfer Framework | Characterization of the composite film's surface morphology. | researchgate.net |
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure of materials, such as the arrangement of clay layers in nanocomposites. In research involving this compound, TEM is crucial for confirming the exfoliation and dispersion of nanoparticles within a matrix.
Studies on polylactic acid (PLA)/poly butylene adipate-co-terephthalate (PBAT) nanocomposites have used TEM to show that modifying montmorillonite (B579905) with octadecyl ammonium bromide leads to an exfoliated distribution of the organoclay within the polymer matrix. orientjchem.org The dark lines visible in TEM images, which represent silicate (B1173343) layers, appear well-separated, confirming a high degree of exfoliation. orientjchem.org In the context of modifying montmorillonite clay, TEM observations, in conjunction with X-ray diffraction (XRD), confirm the successful intercalation of the surfactant by visualizing the increased spacing between clay layers. ui.ac.id Furthermore, cryogenic TEM (Cryo-TEM) has been employed to determine the solution-state morphology of related dialkyl chain surfactants, revealing the formation of structures like bilamellar vesicles. nist.gov
Table 2: TEM Findings in this compound Research
| Material System | Research Focus | Key TEM Observation | Reference |
|---|---|---|---|
| PLA/PBAT + OMMT (Octadecyl Ammonium Bromide modified) | Nanocomposite Morphology | Revealed exfoliated distribution of organoclay in the polymer matrix. | orientjchem.org |
| Sodium-Montmorillonite (Na+-MMT) + OTAB | Clay Intercalation | Observed morphology of clay powder before and after pillarization. | ui.ac.id |
| Dihexadecyl Dimethylammonium Bromide (DHDAB) Solution | Solution Aggregate Morphology (Cryo-TEM) | Identified aggregates as bilamellar vesicles. | nist.gov |
Atomic Force Microscopy (AFM) is a powerful technique for probing surface characteristics at the nanoscale, including topography and frictional forces, under near-physiological conditions. nih.gov In studies related to this compound, AFM has been used to investigate the self-assembly of surfactant monolayers and the tribological properties of functionalized surfaces.
Research using chemical colloidal probe AFM has examined the nanoscale friction between biomimetic hair surfaces functionalized with octadecyl groups to mimic virgin hair. biorxiv.org These experiments provide molecular-level insights into the frictional behavior of surfaces lubricated by water. biorxiv.org AFM also allows for the direct, in-situ observation of the growth of self-assembled monolayers of quaternary ammonium surfactants on substrates like mica. researchgate.net This enables the study of the entire formation process, from nucleation and growth to the coalescence of molecular islands, revealing how molecules interact and organize on a surface. researchgate.net
Polarizing Optical Microscopy (POM) is indispensable for the characterization of optically anisotropic materials, particularly liquid crystals. This compound and its derivatives can form thermotropic liquid crystalline phases, and POM is the primary tool for their identification.
Studies have shown that certain N,N,dialkyl dimethyl quaternary ammonium bromide salts, including those with octadecyl chains, form lamellar amphiphilic ionic liquid crystals with tetragonal symmetry, designated as the Smectic T (ST) phase. mdpi.com POM is used to identify this phase through its characteristic optical textures, such as the lancet-like texture that appears during thermal transitions. mdpi.com The technique is also central to the function of liquid crystal-based biosensors, where the interaction of an analyte can disrupt or restore a specific alignment (e.g., homeotropic) of liquid crystal molecules, leading to a distinct optical change from dark to bright (or vice versa) when viewed between crossed polarizers. aip.orgnih.gov
3D Fluorescence Microscopy, including confocal laser scanning microscopy, provides three-dimensional visualization of fluorescently labeled components within a sample. This technique has been applied to understand complex processes where this compound plays a role, from materials science to biology.
In the synthesis of perovskite (CH3NH3PbBr3) microstructures, 3D fluorescence microscopy was used in conjunction with SEM to elucidate the growth mechanism. acs.org The surfactant, in this case, octadecyl ammonium bromide (OTDB), influences the self-assembly process, and 3D imaging helped support a layer-by-layer growth model for the formation of cubic structures. acs.org In a biological context, while studying the dynamics of the E-cadherin protein, octadecyl trimethyl ammonium bromide was used as a chemical inhibitor of endocytosis, and 3D wide-field fluorescence microscopy was employed to observe the resulting changes in protein distribution at cell junctions. pnas.org
Polarizing Optical Microscopy
Thermal Analysis Methods
Thermal analysis methods, such as Thermogravimetric Analysis (TGA), are used to study the effect of temperature on a material's physical and chemical properties. For this compound, these techniques are critical for determining the thermal stability of organo-modified materials and quantifying the amount of surfactant present.
High-resolution TGA has been extensively used to study the thermal decomposition of montmorillonite clay modified with octadecyltrimethylammonium bromide. appliedmineralogy.comresearchgate.net These studies identify several distinct stages of mass loss as the temperature increases. The data reveals that thermal decomposition occurs in multiple steps, which are attributed to the loss of adsorbed and hydration water, the decomposition of the surfactant itself, and finally, the dehydroxylation of the clay mineral at higher temperatures. appliedmineralogy.comresearchgate.net The temperatures at which the surfactant decomposes provide a measure of the thermal stability of the organoclay. In polymer nanocomposites, the addition of clay modified with octadecyl ammonium bromide has been shown to increase the onset temperature of thermal degradation, indicating an improvement in the thermal stability of the polymer matrix. orientjchem.org
Table 3: TGA Decomposition Stages of Montmorillonite Modified with Octadecyltrimethylammonium Bromide
| Decomposition Step | Temperature Range (°C) | Attributed Mass Loss | Reference |
|---|---|---|---|
| Step 1 | Ambient - 100 | Dehydration of adsorbed water. | appliedmineralogy.comresearchgate.net |
| Step 2 | ~88 - 136 | Dehydration of water hydrating metal cations (e.g., Na+). | appliedmineralogy.com |
| Step 3 | ~179 - 385 | Loss/decomposition of the octadecyltrimethylammonium bromide surfactant. | appliedmineralogy.com |
| Step 4 | ~556 - 636 | Dehydroxylation of the montmorillonite structure. | appliedmineralogy.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of this compound (OAB) and its composites. This method monitors the mass of a sample as it is heated at a controlled rate, providing insights into decomposition temperatures and the thermal degradation process.
Research has shown that the thermal decomposition of organoclays modified with surfactants like OAB is influenced by the amount of surfactant used. In studies involving the intercalation of sodium-montmorillonite (Na-MMT) with octadecyl trimethyl ammonium bromide (OTAB), a close relative of OAB, TGA revealed several mass loss steps. An initial loss below 100°C is attributed to the evaporation of water, while significant decomposition of the organic surfactant typically begins at higher temperatures, often around 300°C. ui.ac.id The dehydroxylation of the clay structure itself occurs at even higher temperatures, generally between 400°C and 650°C. ui.ac.id The percentage of mass loss is directly related to the concentration of the intercalated surfactant. ui.ac.id
Table 1: TGA Decomposition Stages of Organo-Modified Montmorillonite
| Temperature Range (°C) | Event | Description |
| < 100 | Water Loss | Evaporation of physically adsorbed and interlayer water. ui.ac.id |
| ~200 - 400 | Surfactant Decomposition | Degradation of the organic octadecyl-ammonium moiety. ui.ac.id |
| > 400 | Dehydroxylation | Loss of structural hydroxyl groups from the clay lattice. ui.ac.id |
This table provides a generalized summary based on typical TGA results for organoclays.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of materials, such as melting points and phase transitions. In the study of this compound, particularly in the form of dioctadecyldimethylammonium bromide (DODAB), DSC is instrumental in determining the phase behavior of its aqueous dispersions.
DODAB, a double-chain cationic lipid, forms bilayer structures like vesicles and lamellar phases in water. scielo.brnih.gov DSC studies reveal the gel-to-liquid crystalline phase transition (Tm), a key characteristic of these lipid assemblies. scielo.brnih.gov For instance, in lamellar phases of DODAB, an endothermic transition is observed around 42°C to 45°C, corresponding to this phase change. scielo.brnih.gov Below this temperature (Tm), the alkyl chains of the surfactant are in a more ordered, solid-like gel state (Lβ), while above Tm, they are in a disordered, fluid liquid-crystalline state (Lα). scielo.br
The interaction of DODAB vesicles with other molecules, such as polymers, can also be investigated using DSC. Studies on the interaction between DODAB vesicles and Pluronic F127 have used DSC to monitor changes in the gel-liquid crystal transition of the DODAB bilayer, providing insights into the formation of mixed micelles and polymer-bearing vesicles. nih.govacs.org The transition enthalpies (ΔH) associated with these phase transitions can be calculated by integrating the area under the DSC thermogram peaks, offering quantitative data on the energetics of the transition. scielo.br
Table 2: Thermal Transition Data for Dioctadecyldimethylammonium Bromide (DODAB) Dispersions from DSC
| Sample | Transition Temperature (Tm) | Transition Enthalpy (ΔH) | Reference |
| 50.0 wt. % DODAB in water | ~42 °C | Not specified | scielo.br |
| DODAB Bilayer | ~45 °C | Not specified | nih.gov |
This table presents data from different studies and conditions may vary.
Rheological and Mechanical Property Characterization
Dynamic Rheological Measurements
Dynamic rheological measurements are employed to investigate the viscoelastic properties of solutions containing this compound derivatives. These measurements provide information on the material's ability to store and dissipate mechanical energy, characterized by the storage modulus (G') and the loss modulus (G''), respectively.
In studies of dimethylene-1,2-bis (octadecyl ammonium bromide) aqueous solutions, dynamic-state rheological measurements have been conducted as a function of temperature and shear rate. tandfonline.com It was observed that with increasing temperature, both G' and G'' decrease. tandfonline.com Conversely, an increase in angular frequency leads to a rise in both G' and G''. tandfonline.com This behavior is characteristic of pseudoplastic fluids and can be analyzed in terms of shear-thinning and shear-induced effects. tandfonline.com The dynamic viscosity (η'(ω)) is another key parameter obtained from these measurements, which helps in understanding the flow behavior of the surfactant solutions. tandfonline.com
These rheological properties are critical for applications where the flow and deformation characteristics of the material are important, such as in the formulation of complex fluids for industrial processes.
Quartz Crystal Microbalance with Dissipation (QCM-D)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based technique that measures changes in mass and viscoelastic properties of thin films at a solid-liquid interface in real-time. biolinscientific.comfrontiersin.org It works by monitoring the resonance frequency (Δf) and the dissipation of energy (ΔD) of a quartz crystal sensor. biolinscientific.com A decrease in frequency indicates an increase in mass on the sensor surface, while the dissipation provides information about the rigidity or softness of the adsorbed layer. biolinscientific.com
In the context of this compound research, QCM-D can be used to study the adsorption and desorption kinetics of the surfactant on various surfaces. For example, studies on similar cationic surfactants like hexadecyl trimethyl ammonium bromide (HTAB) have used QCM-D to investigate their adsorption on silica (B1680970) surfaces. journalssystem.com This technique allows for the in-situ determination of the amount and thickness of the deposited surfactant layer as a function of time and other environmental factors like pH. journalssystem.com The combined measurement of frequency and dissipation helps to understand the conformational changes and viscoelastic properties of the adsorbed surfactant film. biolinscientific.comresearchgate.net For viscoelastic films, a Kelvin-Voigt model can be applied to the QCM-D data to quantify properties like the complex modulus. researchgate.net
Nanoindentation
Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale, such as hardness and elastic modulus. This method involves indenting a material with a tip of known geometry and measuring the applied load and penetration depth.
In research involving polymer nanocomposites, nanoindentation is used to evaluate the effect of incorporating modified clays (B1170129) on the mechanical performance of the polymer matrix. For instance, in studies of self-cross-linking acrylate (B77674) copolymer coatings, the introduction of organoclays, which can be modified with surfactants like octadecyl trimethyl ammonium salt, has been shown to increase the surface hardness of the copolymer coating. researchgate.net The nanoscratch resistance of these materials can also be assessed, providing information on friction and wear properties. researchgate.net These measurements are crucial for understanding how the dispersion of the nanoclay, facilitated by the organic surfactant, translates to improved mechanical properties at the surface of the material. researchgate.net
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and related compounds in various matrices. Due to the lack of a strong UV-absorbing chromophore in their structure, detection can be challenging.
Ion-pair chromatography (IPC) is a commonly used method. In this technique, an ion-pairing agent is added to the mobile phase to form neutral ion pairs with the charged analyte, allowing for its retention on a reversed-phase column (e.g., C18). Dimethyl(octadecyl)ammonium acetate (B1210297), a related compound, is itself used as an ion-pairing agent to enhance the retention of negatively charged analytes. smolecule.com
For the analysis of octadecyltrimethylammonium bromide (ODTA+), cation-exchange chromatography with suppressed conductivity detection has been optimized. researchgate.net This method involves separating the cation on a cation-exchange column and then using a chemical suppressor to reduce the conductivity of the eluent, thereby enhancing the signal of the analyte. researchgate.net An optimized method utilized a mobile phase of acetonitrile (B52724) and sulfuric acid, with tetrabutylammonium (B224687) hydroxide (B78521) as the regenerant for chemical suppression. researchgate.net This approach allowed for the development of a linear calibration curve for ODTA+ from 5 to 1000 ppm, with a detection limit of 0.3 ppm. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of quaternary ammonium compounds, including those with octadecyl chains. nih.gov Reversed-phase columns (C8 or C18) are typically used for the separation of these long-chain surfactants. nih.gov
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a liquid chromatography technique that separates molecules in solution based on their size, or more precisely, their hydrodynamic volume. researchgate.net The process involves a column packed with porous particles. Larger molecules that cannot enter the pores, or can only enter a small fraction of them, travel a shorter path and elute from the column first. Smaller molecules can penetrate deeper into the porous stationary phase, taking a longer path, and therefore elute later. researchgate.net This method is ideally suited for determining the molecular weight and size distribution of polymers and macromolecular assemblies. science.gov
While direct studies employing SEC for the characterization of this compound micelles are not extensively documented in the reviewed literature, the technique's principles suggest its potential utility. Hypothetically, SEC could be used to separate OABr monomers from their various aggregated forms, such as spherical or rod-like micelles and vesicles, allowing for the characterization of their size distribution.
Interestingly, research has demonstrated the use of Octadecyltrimethylammonium Bromide (C18TAB) in a related but distinct capacity within the field of chromatography. It has been used as a templating agent for the synthesis of mesoporous silica materials, such as MCM-41. rsc.org These synthesized silica materials, with their well-defined pore structures templated by the surfactant, have then been successfully utilized as the stationary phase in SEC columns for the separation of proteins. rsc.org In this application, the size-based separation of proteins like bovine serum albumin, carbonic anhydrase, and myoglobin (B1173299) was achieved using a column material whose structure was orchestrated by the self-assembly of C18TAB. rsc.org
Colloidal and Interfacial Characterization
The behavior of this compound at interfaces and in colloidal systems is fundamental to its applications. A range of techniques is employed to measure key parameters like surface charge, particle size, and the thermodynamics of aggregation.
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. For systems involving OABr, it quantifies the surface charge of particles or droplets that have adsorbed the cationic surfactant.
Research shows that OABr and its derivatives are effective at modifying surface charges. In one study, zeolitic materials were modified with Octadecyltrimethylammonium Bromide (ODTMA-Br) for the purpose of removing anions from aqueous solutions. acs.org Zeta potential measurements were used to characterize the modified material. acs.org In another investigation, Octadecyltrimethylammonium Bromide (OTAB) was used to modify bentonite (B74815) clay. Zeta potential experiments confirmed that the cationic surfactant effectively neutralized the inherent negative charge on the bentonite surface. acs.org
The concentration and chain length of the surfactant play a crucial role. When used to stabilize gold nanorods (AuNRs), 1 mM Octadecyltrimethylammonium Bromide (C18TAB) imparted a significantly higher zeta potential (+63.85 mV) compared to its shorter-chain analogue, hexadecyltrimethylammonium bromide (C16TAB), which produced a zeta potential of +49.93 mV under the same conditions. researchgate.net This indicates a higher degree of adsorption for the longer-chain surfactant. researchgate.net
Table 1: Zeta Potential of Particles Stabilized by Alkyl Trimethylammonium Bromides
| Particle/System | Surfactant | Concentration | Resulting Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Gold Nanorods (AuNRs) | Octadecyltrimethylammonium Bromide (C18TAB) | 1 mM | +63.85 | researchgate.net |
| Gold Nanorods (AuNRs) | Hexadecyltrimethylammonium Bromide (C16TAB) | 1 mM | +49.93 | researchgate.net |
| α-CaSO₄·0.5H₂O Whiskers | Cetyl Trimethyl Ammonium Bromide (CTAB) | 0 mol·L⁻¹ | -8.05 (at pH 2.52) | researchgate.net |
| α-CaSO₄·0.5H₂O Whiskers | Cetyl Trimethyl Ammonium Bromide (CTAB) | 1.5 x 10⁻³ mol·L⁻¹ | Positive values observed | researchgate.net |
Particle Size Analysis
Particle size analysis, commonly performed using Dynamic Light Scattering (DLS), is essential for understanding the aggregation behavior of surfactants like OABr. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension, which is then used to determine their hydrodynamic diameter and size distribution. nih.gov
Studies have utilized DLS to investigate the size and morphology of OABr aggregates. The technique has been applied to explore the formation of rod-like micelles of Octadecyltrimethylammonium Bromide and to monitor vesicle-micelle transitions in aqueous mixtures containing the surfactant. researchgate.netresearchgate.net
Further research has employed DLS to corroborate spectroscopic findings on the morphological transitions of Octadecyl-trimethyl Ammonium Bromide (OTAB) micelles induced by the addition of various monomeric and polymeric electrolytes. nih.gov The addition of electrolytes like Sodium Chloride (NaCl), Tetra-butyl Ammonium Chloride (TBAC), and Sodium Benzoate (NaBz) was found to induce micellar growth. nih.gov In the presence of a polymeric electrolyte like Sodium Polystyrene Sulfonate (NaPSS), a two-step model was proposed: at low concentrations, the polymer neutralizes the micelle surface charge, leading to growth, while at higher concentrations, hydrophobic associations lead to larger aggregates and eventual phase separation. nih.gov These changes in aggregate size and structure are directly observable through DLS measurements.
Specialized Techniques
Beyond standard colloidal characterization, highly specialized techniques can provide unique information about the nanoscale structure of materials involving OABr.
Positronium Annihilation Lifetime Spectroscopy
Positronium Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that probes the free-volume elements (voids and pores) in a material at the sub-nanometer scale. researchgate.net The method involves introducing positrons into a sample. A positron may capture an electron to form a hydrogen-like atom called positronium (Ps). researchgate.net The lifetime of this Ps atom before it annihilates depends on the size of the void in which it is trapped; a longer lifetime corresponds to a larger free-volume element. researchgate.netresearchgate.net The PALS spectrum is typically decomposed into several lifetime components (τ) and their corresponding intensities (I), which relate to different annihilation sites and can be used to calculate the size and distribution of pores. researchgate.net
Direct PALS studies on the bulk structure or micellar aggregates of this compound were not identified in the surveyed literature. However, PALS has been instrumental in characterizing the nanostructure of materials synthesized using OABr as a structure-directing agent or template. For example, OABr (specifically C18TAB) is used in the synthesis of mesoporous silica SBA-3. researchgate.net PALS, in conjunction with other techniques like Xenon NMR, has been used to study the free volume and pore structure of such templated materials. mdpi.com In these applications, PALS provides detailed information on the morphology and topology of the final catalyst or silica material at the micro- and meso-scales, which are a direct consequence of the templating action of the surfactant during synthesis. researchgate.net
Temperature Programmed Desorption
Temperature Programmed Desorption (TPD) is a powerful surface-sensitive technique used to study the thermal stability of adsorbates and to determine the kinetic and thermodynamic parameters of desorption. The method involves heating a sample under vacuum or in an inert gas flow at a controlled rate and monitoring the desorbed species as a function of temperature, typically using a mass spectrometer. numberanalytics.comfu-berlin.de
Theoretical Desorption and Decomposition Pathways
When subjected to increasing temperature in a TPD experiment, this compound adsorbed on a surface would be expected to undergo several potential processes, including desorption of the intact molecule, or decomposition followed by the desorption of the resulting fragments.
Studies on the thermal decomposition of various alkylammonium halides indicate that the primary decomposition pathways involve the cleavage of the carbon-nitrogen bond and the release of halide species. For primary alkylammonium salts, thermal dehydrohalogenation is a postulated reaction, which would lead to the liberation of the free amine and hydrogen halide. In the case of this compound, this would correspond to the desorption of octadecylamine (B50001) and hydrogen bromide.
The analysis of hazardous decomposition products for related long-chain quaternary ammonium bromides, such as Dimethyldi-n-octadecylammonium bromide, lists carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and ammonia (B1221849) as potential products of thermal decomposition. thermofisher.com This suggests that at higher temperatures, the octadecyl carbon chain itself can undergo fragmentation.
Expected TPD Profile Characteristics
Based on the behavior of similar long-chain molecules and alkylammonium salts, a hypothetical TPD spectrum for this compound could exhibit the following features:
Low-Temperature Region: Desorption of weakly physisorbed species or multilayers of this compound, if present.
Intermediate-Temperature Region: A primary desorption peak corresponding to the main decomposition event. This would likely involve the simultaneous or sequential desorption of octadecylamine and hydrogen bromide. The peak temperature would be indicative of the activation energy for the decomposition and desorption process from the specific surface.
High-Temperature Region: At higher temperatures, further fragmentation of the long alkyl chain could occur, leading to the desorption of smaller hydrocarbon fragments, CO, CO₂, and nitrogen-containing species like ammonia or NOx. thermofisher.com
The precise temperatures and the relative intensities of these desorption peaks would be highly dependent on the nature of the substrate, the surface coverage of the adsorbate, and the heating rate used in the experiment.
Illustrative Data from Related Compounds
To provide context, the following table summarizes thermal decomposition data for related compounds. It is crucial to note that this data is not from a TPD experiment on this compound but is provided to illustrate the thermal behavior of similar chemical structures.
| Compound Name | Analysis Technique | Key Findings |
| Dimethyldi-n-octadecylammonium bromide | Safety Data Sheet Analysis | Lists hazardous decomposition products as Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide, and Ammonia. thermofisher.com |
| Trimethyl Octadecyl Ammonium Bromide | Material Data Sheet | Decomposes at approximately 250 °C. made-in-china.com |
| Thonzonium bromide (a quaternary ammonium compound) | Gas Chromatography / Mass Spectrometry | Thermal decomposition yielded hexadecyldimethylamine (B57324) and a desmethyl bromide product. nih.gov |
This table is for illustrative purposes and shows data for related, but distinct, chemical compounds.
Future Research Directions and Emerging Applications
Development of Novel Octadecyl-Ammonium Bromide Derivatives with Enhanced Functionality
The development of novel derivatives of this compound is a promising area of research focused on enhancing its inherent functionalities for specific applications. By chemically modifying the basic OAB structure, scientists aim to create new molecules with tailored properties.
Recent research has explored the synthesis of various OAB derivatives. For instance, the quaternization of amines is a common method to produce new quaternary ammonium (B1175870) compounds. mdpi.comnih.gov One study reported the synthesis of dimethyl octyl aminoethyl ammonium bromide, an organic antibacterial agent, through a quaternary ammonium reaction. mdpi.comnih.gov Another area of interest is the creation of polymerizable OAB derivatives. Researchers have successfully synthesized compounds like 2-Methacryloyloxyethyloctadecyldimethyl ammonium bromide (MEODAB) and its polymer, poly (2-Methacryloyloxyethyl octadecyl-dimethyl ammonium bromide) (PMEODAB), which have shown potential as corrosion inhibitors. nih.gov
Furthermore, the synthesis of novel hyperbranched polymers incorporating a hydrophobic monomer of dimethyl octadecyl ammonium chloride demonstrates the creation of complex architectures with unique properties. mdpi.com These efforts highlight a trend towards designing OAB derivatives with specific functionalities, such as enhanced antimicrobial activity, improved performance as corrosion inhibitors, or tailored self-assembly characteristics for materials science applications. mdpi.comnih.govresearchgate.net The modification of the OAB structure can also involve creating cleavable "green surfactants" from renewable materials, which are designed to be environmentally friendly. mdpi.com
Exploration of this compound in Advanced Smart Materials
The self-assembly and interfacial properties of this compound make it a compelling candidate for the development of advanced smart materials. These materials are designed to respond to external stimuli such as changes in temperature, pH, or the presence of specific molecules, leading to applications in sensors, actuators, and drug delivery systems.
The ability of OAB to form ordered structures, such as micelles and liquid crystal mesophases, is fundamental to its use in smart materials. unm.edunih.gov Research has shown that OAB can be used to create stimuli-responsive systems. For example, its self-assembly behavior can be influenced by factors like the presence of alcohols, which alters the hydrophobic and electrostatic interactions. researchgate.net This tunability is crucial for designing materials that can change their properties on demand.
In the realm of nanotechnology, OAB has been employed in the synthesis and stabilization of nanoparticles, which are key components of many advanced materials. chemimpex.com It can also be used to modify surfaces, such as clays (B1170129), to improve their compatibility with other materials in composite systems. chemimpex.com The incorporation of OAB and its derivatives into polymer matrices can impart new functionalities, such as antibacterial properties in composites for fused deposition modeling. mdpi.comnih.gov Furthermore, recent studies have demonstrated the use of tetra-n-octadecyl ammonium bromide in perovskite solar cells to passivate defects and modify interfaces, leading to more efficient and stable devices. researchgate.net
Refinement of Synthesis and Processing Techniques for Scalable Applications
For this compound and its derivatives to be widely adopted in industrial and commercial applications, the development of scalable, cost-effective, and environmentally friendly synthesis and processing methods is crucial. Current research is focused on moving beyond laboratory-scale production to enable mass manufacturing.
Traditional synthesis methods for ammonium bromide compounds can be complex. google.comgoogle.com However, recent efforts have focused on more convenient and controllable processes. For example, the synthesis of dimethyl octyl aminoethyl ammonium bromide has been described as a process that is easy to control and suitable for mass production. mdpi.comnih.gov
A significant trend in chemical synthesis is the adoption of "green chemistry" principles to minimize environmental impact. rasayanjournal.co.infigshare.com These approaches include the use of safer solvents, catalysts, and energy-efficient reaction conditions like microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.inrsc.orgsciforum.net Such methods can lead to higher yields, shorter reaction times, and reduced waste generation. The development of solvent-free synthesis methods is another key area of green chemistry that could be applied to OAB production. rsc.org
In terms of processing, techniques for creating thin films and incorporating OAB into composites are being refined. For instance, the preparation of antibacterial composite filaments for 3D printing involves blending OAB derivatives with polymers like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) through melt extrusion. mdpi.comnih.gov The development of such scalable processing techniques is essential for the commercialization of OAB-based products.
In-depth Mechanistic Understanding of Complex Interfacial Phenomena
A deeper understanding of the behavior of this compound at interfaces is fundamental to optimizing its performance in a wide array of applications, from its role as a surfactant to its function in advanced materials. The complex interplay of forces at the molecular level governs its self-assembly, adsorption, and interaction with other molecules.
Researchers employ a variety of techniques to study the interfacial properties of OAB, including tensiometry, conductometry, fluorimetry, and microcalorimetry. nih.govresearchgate.net These methods provide valuable data on parameters such as the critical micelle concentration (cmc), the maximum adsorption at an interface, and the thermodynamics of micellization. researchgate.net Such studies have revealed how factors like the addition of alcohols can alter the interfacial behavior of OAB by affecting hydrophobic effects and electrostatic interactions. researchgate.net
The self-assembly of OAB into structures like micelles and monolayers is a key area of investigation. nih.govresearchgate.net Understanding the mechanism of this self-organization is crucial for controlling the structure and properties of the resulting materials. For example, the formation of OAB monolayers on surfaces like mica has been studied to understand the role of protonation and interaction with atmospheric components. researchgate.net This knowledge is vital for applications where surface modification is key, such as in the development of corrosion inhibitors or in the fabrication of nanocomposites. nih.govresearchgate.net
Integration of Computational Design with Experimental Validation
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of this compound derivatives and their applications. Molecular modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), provide insights into molecular-level interactions that can be difficult to obtain through experiments alone.
Computational studies can predict the behavior of OAB and its derivatives, guiding the design of new molecules with desired properties. For instance, MD simulations have been used to investigate the interlayer structures and dynamics of montmorillonite (B579905) clay modified with quaternary ammonium surfactants, providing insights into the arrangement of the organic molecules within the clay galleries. cambridge.org This information is valuable for designing improved organoclays for applications in polymer nanocomposites.
DFT calculations can be employed to understand the electronic structure and reactivity of OAB derivatives. researchgate.net For example, in the context of perovskite solar cells, DFT was used to calculate the electrostatic potential distribution of molecules containing quaternary ammonium salt groups to understand their role in interface modification. researchgate.net
The validation of these computational predictions through experimental data is a critical part of this integrated approach. By comparing simulation results with experimental measurements of properties like basal spacing in organoclays or the performance of solar cells, researchers can refine their computational models and gain a more robust understanding of the system. researchgate.netcambridge.org This iterative process of computational design and experimental validation is a powerful tool for accelerating the development of new materials and technologies based on OAB.
Targeted Applications in Sustainable Technologies and Resource Management
The unique properties of this compound and its derivatives are being harnessed for a variety of applications in sustainable technologies and resource management, addressing critical environmental challenges.
In the area of water treatment, quaternary ammonium compounds, including OAB, are utilized for their antimicrobial properties to control microbial growth in industrial water systems and swimming pools. chemimpex.comrockchemicalsinc.com They can be combined with other chemicals to create effective disinfectants. rockchemicalsinc.com Furthermore, modified clays, such as palygorskite functionalized with OAB derivatives, have been investigated for the removal of pollutants like anionic dyes from wastewater. cambridge.orggeoscienceworld.org The development of "green surfactants" based on OAB also contributes to more environmentally friendly formulations. mdpi.com
OAB and its related compounds also find applications in resource management. For instance, in the oil and gas industry, they are used as waterproof locking agents in low-permeability reservoirs to improve oil well productivity. nih.gov Organically modified clays using OAB derivatives are also being explored for use in oil-based drilling fluids. cambridge.orggeoscienceworld.org Additionally, these compounds can act as phase transfer catalysts in chemical synthesis, improving the efficiency of reactions. chemimpex.com
The versatility of OAB extends to its use in the development of antimicrobial coatings for surfaces in healthcare and food processing environments, helping to prevent the spread of infections. chemimpex.com As research continues, the range of applications for OAB in sustainable technologies is expected to expand.
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Open-source tools like R/BioConductor ensure transparency in data processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
